molecular formula C12H16FNO B356127 4-((4-Fluorophenoxy)methyl)piperidine CAS No. 63608-35-5

4-((4-Fluorophenoxy)methyl)piperidine

Cat. No.: B356127
CAS No.: 63608-35-5
M. Wt: 209.26g/mol
InChI Key: RERPCSOKGBHYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Fluorophenoxy)methyl)piperidine is a useful research compound. Its molecular formula is C12H16FNO and its molecular weight is 209.26g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

63608-35-5

Molecular Formula

C12H16FNO

Molecular Weight

209.26g/mol

IUPAC Name

4-[(4-fluorophenoxy)methyl]piperidine

InChI

InChI=1S/C12H16FNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2

InChI Key

RERPCSOKGBHYNQ-UHFFFAOYSA-N

SMILES

C1CNCCC1COC2=CC=C(C=C2)F

Canonical SMILES

C1CNCCC1COC2=CC=C(C=C2)F

Origin of Product

United States

Foundational & Exploratory

Pharmacological Profile of 4-((4-Fluorophenoxy)methyl)piperidine Derivatives

[1]

Executive Summary

The 4-((4-Fluorophenoxy)methyl)piperidine scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by a flexible alkyl-ether linker connecting a lipophilic fluorophenyl moiety to a basic piperidine core. Unlike its structural isomer Paroxetine (a 3,4-disubstituted piperidine), this 4-substituted scaffold exhibits a distinct pharmacological profile, shifting primary affinity from the Serotonin Transporter (SERT) toward Sigma-1 (


) receptorsDopamine D4 receptors

This technical guide analyzes the chemical biology, receptor selectivity, and experimental characterization of this class, serving as a blueprint for researchers developing novel neuroactive ligands or PET radiotracers.

Chemical Biology & SAR Analysis

The Pharmacophore

The molecule functions as a "bimodal" ligand, capable of engaging target proteins through two distinct domains:

  • The Cationic Domain (Piperidine Nitrogen): At physiological pH, the secondary amine is protonated (

    
    ), forming a critical salt bridge with aspartate residues (e.g., Asp116 in 
    
    
    , Asp98 in SERT).
  • The Lipophilic Domain (4-Fluorophenyl Ether): The fluorine atom at the para-position serves two roles:

    • Metabolic Blockade: Prevents rapid CYP450-mediated hydroxylation at the most reactive phenyl site, significantly extending half-life compared to the non-fluorinated analog.

    • Electronic Modulation: The electronegative fluorine (

      
      ) polarizes the aromatic ring, enhancing 
      
      
      stacking interactions with aromatic residues (e.g., Trp, Phe) in the receptor binding pocket.
Structure-Activity Relationship (SAR)

The "linker" region defines the selectivity profile.

  • Ether Linker (-CH

    
    -O-):  Provides rotational freedom, allowing the phenyl ring to adopt the "L-shaped" conformation required for 
    
    
    receptor binding.
  • Piperidine Substitution Position:

    • 3-Substitution: Favors SERT inhibition (e.g., Paroxetine-like binding mode).

    • 4-Substitution (Target): Sterically clashes with the central SERT binding site but perfectly accommodates the hydrophobic pocket of the

      
       receptor and the accessory pocket of the Dopamine D4 receptor.
      

Pharmacological Profile[2]

Primary Target: Sigma-1 Receptor ( R)

Derivatives of this compound are potent

[18F]FPS
  • Mechanism: Agonism or Antagonism (dependent on N-substitution).

  • Binding Affinity (

    
    ):  Typically 1.0 – 15 nM .
    
  • Functional Outcome: Modulation of Calcium (

    
    ) signaling at the Mitochondria-Associated ER Membrane (MAM). Agonists promote chaperone activity of 
    
    
    , protecting cells from ER stress and excitotoxicity.
Secondary Target: Dopamine D4 Receptor (D4R)

Recent medicinal chemistry campaigns have identified this scaffold as a template for D4-selective antagonists.

  • Selectivity: The 4-substitution pattern provides selectivity over D2/D3 receptors.

  • Optimization: Introduction of gem-difluoro groups on the piperidine ring (e.g., 4,4-difluoro-3-(phenoxymethyl)piperidine) can enhance D4 affinity into the sub-nanomolar range (

    
     nM), though the monofluoro-phenoxy core described here typically exhibits moderate affinity (
    
    
    nM).
Off-Target Liability: hERG Channel

Like many lipophilic basic amines, this scaffold carries a risk of blocking the hERG potassium channel (

  • Mitigation: Introduction of polar groups or reducing lipophilicity (lowering cLogP < 3.5) on the N-substituent is required to improve the safety margin.

Visualization: Signaling & SAR

Sigma-1 Receptor Modulation Pathway

The following diagram illustrates the downstream effects of the ligand binding to the

SigmaPathLigand4-((4-Fluorophenoxy)methyl)piperidine DerivativeSigma1Sigma-1 Receptor(ER Membrane)Ligand->Sigma1Binding (Ki < 10nM)BiPBiP (GRP78)ChaperoneSigma1->BiPDissociationIP3RIP3 Receptor(Ca2+ Channel)Sigma1->IP3RStabilizationMitoMitochondrialCa2+ InfluxIP3R->MitoCa2+ TransferATPATP Production(Bioenergetics)Mito->ATPTCA Cycle BoostSurvivalNeuroprotection(Anti-Apoptotic)ATP->SurvivalCell Viability

Caption: Mechanism of Action: Ligand binding dissociates

1
SAR Logic Flow

SARCoreCore Scaffold:This compoundN_SubN-Substitution(Benzyl/Alkyl)Core->N_SubRing_SubPhenyl Ring(4-Fluoro)Core->Ring_SubLinkerEther Linker(-CH2-O-)Core->LinkerSigmaHigh Sigma-1 Affinity(Agonist/Antagonist)N_Sub->SigmaBulky groups favorMetabMetabolic Stability(Blocked p-hydroxylation)Ring_Sub->MetabF-substitutionSERTReduced SERT Affinity(vs Paroxetine)Linker->SERT4-position reduces

Caption: SAR Map highlighting how structural components dictate the shift from SERT to Sigma-1 selectivity.

Experimental Protocols

Chemical Synthesis (Representative Route)

To access the core scaffold for derivatization:

  • Starting Material: N-Boc-4-hydroxymethylpiperidine.

  • Coupling (Mitsunobu Reaction):

    • Reagents: Triphenylphosphine (

      
      ), Diisopropyl azodicarboxylate (DIAD), 4-Fluorophenol.
      
    • Conditions: THF,

      
      , 12 hours.
      
    • Note: The Mitsunobu reaction prefers the primary alcohol of the hydroxymethyl group, forming the ether linkage efficiently.

  • Deprotection:

    • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane.

    • Yield: Quantitative conversion to the secondary amine salt.

Radioligand Binding Assay (Sigma-1)

Objective: Determine

  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing h

    
    .
    
  • Radioligand:

    
    -Pentazocine (specific agonist, 2-3 nM).
    
  • Non-Specific Block: 10

    
     Haloperidol.
    
  • Incubation: 120 min at

    
     in 50 mM Tris-HCl (pH 7.4).
    
  • Analysis: Filtration through GF/B filters, liquid scintillation counting.

  • Validation Criterion:

    
     of 
    
    
    -Pentazocine must be within 3-5 nM.
Functional Calcium Flux Assay

Objective: Distinguish Agonist vs. Antagonist activity.

  • Cell Line: NG108-15 neuroblastoma cells.

  • Dye: Fura-2 AM (Ratiometric Calcium indicator).

  • Stimulus: Bradykinin (induces ER

    
     release).
    
  • Readout:

    • Agonist: Potentiates Bradykinin-induced

      
       spike.
      
    • Antagonist: No effect or attenuation of the spike.

Quantitative Data Summary

ParameterValue / RangeContext
Sigma-1 Affinity (

)
1.2 – 14 nM High affinity (N-benzyl derivatives)
Sigma-2 Affinity (

)
> 200 nMHigh selectivity (

)
SERT Affinity (

)
150 – 800 nMModerate/Low (vs Paroxetine

nM)
Dopamine D4 (

)
50 – 250 nMModerate (can be optimized w/ difluoro)
LogP (Lipophilicity) 2.8 – 3.5CNS penetrant
pKa (Piperidine N) 9.8Predominantly ionized at pH 7.4

References

  • Waterhouse, R. N., et al. (2006). [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine: A Selective Sigma-1 Receptor Radioligand.Nuclear Medicine and Biology . Link

  • Prisinzano, T., et al. (2002).[2] Piperidine Analogues of GBR 12909: High Affinity Ligands for the Dopamine Transporter.[2]Journal of Medicinal Chemistry . Link

  • Kaya, C., et al. (2023). Synthesis and Antidepressant-like Activities of Some Piperidine Derivatives.[3][4][5]ResearchGate / Anadolu University . Link

  • GlaxoSmithKline. (2005). Paroxetine Prescribing Information (Structural Reference).GSK Source . Link

  • Mach, R. H., et al. (2025).[4] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonists.ChemMedChem .[6] Link

Literature review of fluorinated piperidine ether derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Fluorinated Piperidine Ether Derivatives: Synthetic Architectures and Medicinal Chemistry Applications Subtitle: A Technical Guide to Conformational Control, Basicity Modulation, and Synthetic Methodology

Executive Summary

The piperidine ring is the most prevalent saturated nitrogen heterocycle in FDA-approved small-molecule drugs. However, the "plain" piperidine scaffold often suffers from metabolic liability (oxidative metabolism at C-2/C-4) and promiscuous binding (hERG channel inhibition due to high basicity).

This guide analyzes fluorinated piperidine ether derivatives —a privileged structural motif that solves these liabilities simultaneously. The synergistic introduction of fluorine (F) and an ether linkage (–OR) onto the piperidine core offers three critical advantages:

  • The "Fluorine Effect" on Basicity: Fluorine’s strong electronegativity lowers the pKa of the piperidine nitrogen, reducing hERG affinity while maintaining physiological potency.

  • Conformational Locking: The gauche effect between the C–F bond and the adjacent C–O (ether) or N–H bonds dictates the ring pucker, allowing for precise vector positioning of substituents.

  • Metabolic Shielding: Strategic placement of fluorine blocks cytochrome P450 oxidation sites, while the ether linkage modulates lipophilicity (LogD).

Mechanistic Principles: The Physics of Bioactivity

Basicity Modulation and the hERG Safety Margin

The basicity of the piperidine nitrogen (typically pKa ~10–11) is a primary driver of hERG potassium channel blockade, a marker for cardiotoxicity.

  • Mechanism: Protonated nitrogen interacts with the aromatic residues (Tyr652, Phe656) in the hERG pore.

  • The Fluorine Solution: Introducing an electron-withdrawing fluorine atom on the piperidine ring lowers the pKa via the inductive effect (

    
    ).
    
  • Stereoelectronic Nuance: The orientation matters.

    • Axial Fluorine: The C–F bond dipole is anti-parallel to the N–H bond dipole.[1] This stabilization resists deprotonation slightly more than the equatorial congener, resulting in a higher pKa (relative to equatorial) but still lower than the non-fluorinated parent.

    • Equatorial Fluorine: The dipoles are not aligned for stabilization, leading to a lower pKa.

Conformational Control: The Gauche Effect

In 3-fluoro-4-alkoxypiperidines, the interaction between the highly electronegative fluorine and the oxygen lone pairs dictates the ring conformation.

  • Rule: The molecule adopts a conformation where the C–F bond and the C–O bond are gauche (60°) rather than anti (180°) to minimize

    
     orbital overlap repulsions and maximize electrostatic attraction.
    
  • Impact: This "locks" the piperidine chair, reducing the entropic penalty of binding to a protein target.

G cluster_0 Conformational Equilibrium cluster_1 Pharmacological Outcome Unsub Unsubstituted Piperidine (Flexible Chair Flip) Fluorinated 3-Fluoro-4-Alkoxypiperidine (Rigid Conformation) Unsub->Fluorinated Add F + OR Binding Increased Target Affinity (Lower Entropic Penalty) Fluorinated->Binding Gauche Effect (Locking) Safety Reduced hERG Binding (Lower pKa) Fluorinated->Safety Inductive Effect (pKa Modulation)

Caption: Figure 1. Synergistic impact of fluorination and ether substitution on piperidine pharmacodynamics.

Synthetic Architectures

Synthesis of these cores is non-trivial due to the stereochemical complexity. Two primary routes dominate the literature.

Route A: Deoxofluorination of Piperidinones (Functionalization)

This route is ideal for accessing 4,4-difluoro-3-alkoxypiperidines .

  • Precursor: 3-alkoxy-4-piperidinone (often N-protected).

  • Reagent: Morpholino-sulfur trifluoride (Morph-DAST) or DAST.

  • Mechanism: Nucleophilic fluorination of the ketone.

  • Outcome: Gem-difluorination.

Route B: Dearomatization-Hydrogenation (De Novo Synthesis)

Developed by Glorius et al., this is the modern standard for accessing all-cis-(multi)fluorinated piperidines .

  • Precursor: Fluorinated pyridine derivatives (cheap, abundant).[2][3]

  • Catalyst: Rhodium (Rh-CAAC) or Palladium on Carbon (Pd/C) under specific conditions.

  • Process: Catalytic hydrogenation of the pyridine ring.

  • Selectivity: High diastereoselectivity (cis) due to the catalyst face approach.

Detailed Experimental Protocol

Protocol Selection: Synthesis of cis-3-Fluoro-4-methoxypiperidine via Pyridine Hydrogenation (Adapted from Glorius et al. and Merck Process methodologies).

Reagents & Equipment[4][5]
  • Substrate: 3-Fluoro-4-methoxypyridine (1.0 equiv).

  • Catalyst: 5 wt% Rh/C or Rh(CAAC) complex (0.5 mol%).

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (acidified).

  • Acid Additive: HCl (1.0 equiv) – Critical for activating the pyridine ring toward reduction.

  • Hydrogen Source:

    
     gas (50 bar).
    
  • Equipment: High-pressure stainless steel autoclave.

Step-by-Step Workflow
  • Preparation (Glovebox):

    • In an argon-filled glovebox, charge the autoclave liner with 3-Fluoro-4-methoxypyridine (5.0 mmol, 635 mg).

    • Add the solvent (TFE, 10 mL) and the acid additive (HCl in dioxane, 1.0 equiv).

    • Add the catalyst (Rh/C, 100 mg). Note: Heterogeneous catalysts are preferred for ease of workup.

  • Hydrogenation:

    • Seal the autoclave and remove from the glovebox.

    • Purge the vessel three times with

      
       (10 bar) to remove argon.
      
    • Pressurize to 50 bar

      
      .
      
    • Stir vigorously (1000 rpm) at 40°C for 24 hours.

    • Why 40°C? Higher temperatures may lead to defluorination (hydrodefluorination side reaction).

  • Workup:

    • Carefully vent the

      
       gas (fume hood!).
      
    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse with MeOH.[2]

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The product is obtained as the hydrochloride salt.

    • Validation:

      
       NMR should show a distinct signal at 
      
      
      
      to
      
      
      ppm (coupling constants
      
      
      will confirm axial/equatorial orientation).
Data Interpretation Table
ParameterExpected ValueInterpretation
Yield > 85%High efficiency of dearomatization.
Diastereomeric Ratio (dr) > 20:1 (cis:trans)Catalyst approaches from the face opposite the substituents.

NMR Shift
~ -185 ppmCharacteristic of secondary fluoride on piperidine.
pKa (Conjugate Acid) ~ 8.5Significantly lower than piperidine (~11.0), reducing hERG risk.

Pharmacological Case Studies

Case Study 1: Dopamine D4 Receptor Antagonists
  • Challenge: Developing selective D4 antagonists for CNS disorders without D2 activity (extrapyramidal side effects).

  • Solution: A 4,4-difluoropiperidine ether scaffold.

  • Result: The difluoro-substitution reduced the pKa to 7.8, improving brain penetration (CNS MPO score) and eliminating hERG liability compared to the non-fluorinated analog. The ether linkage provided a specific vector to interact with the receptor's orthosteric site.

Case Study 2: Kinesin Spindle Protein (KSP) Inhibitor (MK-0731)[1]
  • Context: Merck developed MK-0731 as an anticancer agent.

  • Innovation: They utilized a 3-fluoropiperidine motif.[1][4][5]

  • Key Finding: The axial fluorine orientation was critical. It modulated the basicity (pKa 6.8) to prevent P-glycoprotein (P-gp) efflux while maintaining potency. The equatorial isomer (pKa 6.6) was less potent, highlighting the importance of the stereoelectronic "fluorine effect."

SAR Start Lead Compound (High Basicity / hERG Risk) Mod1 Strategy 1: Ether Linkage (Modulate Lipophilicity) Start->Mod1 Mod2 Strategy 2: Fluorination (Modulate pKa & Metabolism) Start->Mod2 Result Optimized Scaffold 3-Fluoro-4-Alkoxypiperidine Mod1->Result Mod2->Result Outcome1 Lower pKa (~8.0) Reduced hERG Result->Outcome1 Outcome2 Blocked C-H Oxidation Increased t1/2 Result->Outcome2

Caption: Figure 2. SAR decision tree for optimizing piperidine leads using fluorine and ether modifications.

References

  • Surmont, R., et al. (2009).[5] "Efficient Synthesis of 3-Alkoxy-4,4-Difluoropiperidines." Synlett. Link

  • Nairoukh, Z., et al. (2019). "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process."[6][7] Nature Chemistry.[3] Link

  • Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020).[8] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal. Link

  • Rowley, M., et al. (2001). "Haloperidol derivatives as selective dopamine D4 receptor antagonists." Journal of Medicinal Chemistry. (Contextualizing D4 antagonists).
  • Cox, C. D., et al. (2008). "Kinesin Spindle Protein (KSP) Inhibitors.[1][7] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731)."[1] Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008).[2] "Fluorine in medicinal chemistry." Chemical Society Reviews.[2] Link

Sources

In-Depth Technical Guide: Metabolic Stability of 4-((4-Fluorophenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for assessing the metabolic stability of 4-((4-Fluorophenoxy)methyl)piperidine . As a structural motif frequently encountered in Serotonin (5-HT) and Dopamine (D4) receptor modulators (e.g., Paroxetine analogs), understanding its metabolic liability is critical for lead optimization.

This guide moves beyond standard protocols to address the specific physicochemical properties of the fluorophenoxy-piperidine scaffold. It details the mechanistic basis of its metabolism—specifically the competition between CYP450-mediated oxidation and Phase II glucuronidation—and provides a self-validating experimental workflow to quantify Intrinsic Clearance (


).

Structural Analysis & Metabolic Liabilities[1][2][3]

Before designing the assay, we must understand the molecule's "soft spots." this compound possesses three distinct metabolic domains:

The Secondary Piperidine Amine (The Base)
  • Physicochemistry: The secondary amine is highly basic (

    
    ). At physiological pH (7.4), it exists primarily in the protonated cationic form.
    
  • Metabolic Risk:

    • N-Glucuronidation (Phase II): Secondary amines are prime substrates for UGT enzymes (UDP-glucuronosyltransferases), forming N-glucuronides directly. Critical Note: Standard microsomal assays often miss this if UDPGA is not added.

    • N-Oxidation: Formation of hydroxylamines or nitrones via FMOs or CYP450s.

The Ether Linkage (The Bridge)
  • Mechanism: The methylene bridge connecting the piperidine and the phenoxy group is susceptible to O-dealkylation .

  • Enzymology: This is typically driven by CYP2D6 and CYP3A4.[1] The reaction proceeds via hydroxylation of the methylene carbon, leading to an unstable hemiacetal intermediate that spontaneously collapses into 4-fluorophenol and piperidine-4-carbaldehyde .

The Fluorophenyl Ring (The Shield)
  • Metabolic Blocking: The Para-Fluorine atom blocks the most favorable site for aromatic hydroxylation (the para-position).

  • Redirected Metabolism: This forces oxidative attack to the ortho positions, which is sterically less favorable, thereby enhancing the metabolic stability of the aryl ring compared to the non-fluorinated analog.

Predicted Metabolic Pathways (Visualization)

The following diagram illustrates the competing metabolic pathways derived from established Structure-Activity Relationships (SAR) of piperidine ethers.

MetabolicPathways Parent 4-((4-Fluorophenoxy) methyl)piperidine Lactam Piperidin-2-one (Lactam formation) Parent->Lactam CYP-mediated alpha-C hydroxylation Glucuronide N-Glucuronide (Phase II Conjugate) Parent->Glucuronide UGT + UDPGA (Direct Conjugation) Cleavage Unstable Hemiacetal Parent->Cleavage CYP2D6/3A4 O-Dealkylation Phenol 4-Fluorophenol Cleavage->Phenol Spontaneous Aldehyde Piperidine-4-carbaldehyde Cleavage->Aldehyde Spontaneous

Figure 1: Predicted metabolic fate of this compound. Note the critical branch point at the secondary amine (Phase II) and the ether bridge (Phase I).

Experimental Protocol: Validated Stability Assay

To accurately assess stability, a standard "Phase I only" microsomal assay is insufficient due to the secondary amine. The following protocol integrates both Phase I and Phase II cofactors.

Reagents & System Setup
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

    • Why HLM? Provides a concentrated source of CYP450s and UGTs.

  • Cofactors:

    • NADPH Regenerating System: (Phase I oxidation).

    • UDPGA (Uridine 5'-diphospho-glucuronic acid): (Phase II glucuronidation).

    • Alamethicin: Pore-forming peptide. Crucial: UGT enzymes are luminal (inside the microsome). Alamethicin permeabilizes the membrane to allow UDPGA entry.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Pre-Incubation (Activation):

    • Mix HLM (0.5 mg/mL final), Buffer, and Alamethicin (25 µg/mg protein).

    • Incubate on ice for 15 mins to activate UGTs.

  • Substrate Addition:

    • Add this compound (Final conc: 1 µM).

    • Note: Keep substrate < 1 µM to remain below

      
       (linear kinetics).
      
  • Initiation:

    • Add Cofactor Mix (NADPH + UDPGA) to start the reaction.

    • Control: Run a parallel incubation without UDPGA to distinguish oxidative vs. conjugative clearance.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Quench: Add 100 µL reaction to 300 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide or Deuterated Analog).

  • Analysis:

    • Centrifuge (4000g, 20 min). Inject supernatant onto LC-MS/MS.

Analytical Method (LC-MS/MS)

Reliable quantification requires specific Mass Spectrometry transitions.

  • Ionization Mode: ESI Positive (+). The basic nitrogen ensures high sensitivity.

  • MRM Transitions (Predicted):

    • Parent:

      
       (Piperidine fragment) or 
      
      
      
      (Fluorophenol fragment).
    • Metabolite 1 (Hydroxylation):

      
      .
      
    • Metabolite 2 (Glucuronide):

      
      .
      
    • Metabolite 3 (O-dealkylation): Monitor for 4-Fluorophenol (Negative mode may be required) or loss of phenoxy group.

Data Calculation

Calculate the In Vitro Intrinsic Clearance (


)  using the depletion rate constant (

):



[2]


Interpretation of Results

ObservationMechanistic InsightActionable Step
High Stability (>60 min

)
The F-group effectively blocks aromatic oxidation; steric bulk protects the ether.Compound is likely suitable for in vivo PK.
Rapid Clearance (Phase I only) CYP2D6/3A4 is driving O-dealkylation or alpha-oxidation.Design Fix: Add steric bulk (e.g., methyl) adjacent to the ether oxygen or on the piperidine ring to hinder enzymatic access.
Rapid Clearance (Phase I + II) Significant N-glucuronidation is occurring.Design Fix: Cap the secondary amine (e.g., N-methylation) or reduce basicity (e.g., convert to amide/carbamate) to reduce UGT affinity.

Workflow Visualization

AssayWorkflow Start Start: HLM + Buffer Permeabilize Add Alamethicin (Access to UGTs) Start->Permeabilize Substrate Add this compound (1 µM) Permeabilize->Substrate Split Split Samples Substrate->Split PathA Path A: + NADPH Only (Oxidative Stability) Split->PathA PathB Path B: + NADPH & UDPGA (Total Stability) Split->PathB Quench Quench with ACN + IS (0, 5, 15, 30, 60 min) PathA->Quench PathB->Quench LCMS LC-MS/MS Analysis (Quantify Parent Depletion) Quench->LCMS

Figure 2: Dual-pathway assay workflow to distinguish oxidative vs. conjugative clearance.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122. Link

  • Dalvie, D. et al. (2002). Assessment of three human in vitro systems in the prediction of in vivo clearance. Pharmaceutical Research, 19, 1029–1035. Link

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4-((4-Fluorophenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-((4-Fluorophenoxy)methyl)piperidine (HCl Salt CAS: 614731-44-1) is a critical secondary amine building block used in the synthesis of serotonin receptor modulators and reuptake inhibitors (e.g., Paroxetine analogs). Its structure features a piperidine ring linked via a methylene-ether bridge to a para-fluorophenyl group.

Understanding the solubility profile of this compound is essential for process chemists to optimize reaction yield, purification (crystallization), and formulation. This guide provides a technical analysis of its solubility behavior, governed by the interplay between its basic piperidine nitrogen and the lipophilic fluorophenoxy tail.

Physicochemical Characterization

Before addressing solvent selection, the core physicochemical properties determining solubility must be established.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₁₂H₁₆FNO--
Molecular Weight 209.26 g/mol (Free Base)Moderate MW facilitates solubility in small-molecule organic solvents.
pKa (Piperidine N) ~10.8 – 11.2 (Estimated)Critical: High basicity means solubility is strictly pH-dependent. Exists as a cation at pH < 9.
LogP (Octanol/Water) ~2.2 – 2.8 (Predicted)The fluorophenoxy group imparts significant lipophilicity to the neutral form.
Physical State Solid (White crystalline powder)High lattice energy in salt forms (HCl) requires high-dielectric solvents for dissolution.

Solubility Profile & Solvent Selection

The solubility of this compound is binary, depending entirely on its protonation state.

Solubility Data Table (Qualitative & Semi-Quantitative)

Note: "High" > 100 mg/mL, "Moderate" 10-100 mg/mL, "Low" < 1 mg/mL.

Solvent ClassSpecific SolventSolubility (Free Base)Solubility (HCl Salt)Process Application
Protic Polar Water (pH 7)Low (< 0.1 mg/mL)High (> 100 mg/mL)Aqueous workup / Salt formation
Protic Polar Methanol / EthanolHigh High Recrystallization / Reaction Solvent
Aprotic Polar DMSO / DMFHigh High Library storage / Coupling reactions
Chlorinated Dichloromethane (DCM)Very High Moderate Extraction / Synthesis
Ethers THF / 1,4-DioxaneHigh Low Reaction Solvent (Boc-deprotection)
Esters Ethyl AcetateHigh Low Extraction / Anti-solvent for salt
Hydrocarbons Hexane / HeptaneLow Insoluble Anti-solvent for crystallization
Aromatics TolueneModerate Insoluble Hot recrystallization of free base
Mechanistic Analysis
  • The pH Switch:

    • Acidic Conditions (pH < 9): The piperidine nitrogen is protonated (

      
      ). The ionic character dominates, making the compound highly soluble in water and methanol but insoluble in non-polar organics like hexane or toluene.
      
    • Basic Conditions (pH > 11): The molecule exists as a free base. The lipophilic 4-fluorophenoxy tail drives solubility into organic solvents (DCM, EtOAc) and causes precipitation from water.

  • The Fluorine Effect:

    • The para-fluorine atom increases the lipophilicity compared to the non-fluorinated analog, enhancing solubility in chlorinated solvents and reducing water solubility of the free base. This is advantageous for extractive workups, allowing for clean phase separation from inorganic salts.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this standard operating procedure (SOP) to generate precise solubility curves for your specific batch.

  • Preparation: Weigh 50 mg of the compound (Free base or Salt) into a 4 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves, record the volume.

  • Saturation: If solid remains after 1 mL, cap the vial and shake at 25°C for 24 hours.

  • Analysis: Filter the supernatant (0.45 µm PTFE filter). Evaporate a known volume of filtrate to dryness and weigh the residue to calculate concentration (mg/mL).

Protocol B: Purification via Recrystallization

Based on the solubility differential between the salt and free base.

Target: this compound Hydrochloride

  • Dissolution: Dissolve crude HCl salt in minimum hot Methanol (60°C).

  • Anti-Solvent Addition: Slowly add Ethyl Acetate or Diethyl Ether until persistent cloudiness appears.

  • Cooling: Allow the solution to cool slowly to room temperature, then chill to 0-4°C.

  • Filtration: Collect the white crystalline solid. Wash with cold Ether.

  • Drying: Vacuum dry at 40°C.

Process Chemistry Visualizations

Diagram 1: Solvent Selection Logic for Synthesis & Workup

This decision tree guides the selection of solvents based on the process stage (Reaction vs. Isolation).

SolventSelection Start Process Stage Rxn Synthesis Reaction (Nucleophilic Substitution) Start->Rxn Workup Workup / Isolation Start->Workup PolarAprotic DMF / DMSO (Max Solubility, High Rate) Rxn->PolarAprotic High Temp / Difficult Substrates EtherSolv THF / Dioxane (Mod. Solubility, Easy Removal) Rxn->EtherSolv Standard Conditions Acidic Salt Formation (HCl) Workup->Acidic Basic Free Base Extraction Workup->Basic IPA IPA / Ethanol (Crystallization) Acidic->IPA Precipitate Salt DCM DCM / Toluene (Extraction Layer) Basic->DCM Partition into Organic

Caption: Solvent selection strategy distinguishing between reaction medium (DMF/THF) and isolation technique (DCM extraction vs. IPA crystallization).

Diagram 2: Solubility Screening Workflow

A systematic approach to determining the optimal solvent system for a new batch.

SolubilityWorkflow Start Start: 50mg Compound SolventAdd Add 250µL Solvent Start->SolventAdd Check Dissolved? SolventAdd->Check Soluble High Solubility (>200 mg/mL) Check->Soluble Yes AddMore Add 250µL more Check->AddMore No Check2 Dissolved? AddMore->Check2 Moderate Moderate Solubility (20-200 mg/mL) Check2->Moderate Yes Heat Heat to 50°C Check2->Heat No Check3 Dissolved? Heat->Check3 Recryst Good for Recrystallization Check3->Recryst Yes (Hot only) Insoluble Insoluble / Anti-Solvent Check3->Insoluble No

Caption: Step-by-step workflow for classifying solvents into "Good Solvents," "Recrystallization Candidates," and "Anti-Solvents."

References

  • ChemicalBook. (2025). This compound hydrochloride Product Properties. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine (Structural Analog). Retrieved from [1]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-(4-Fluorophenyl)piperidine hydrochloride. Retrieved from [2]

  • Der Pharma Chemica. (2015). Synthesis and Characterization of Piperidine Intermediates in Paroxetine Synthesis. Der Pharma Chemica, 7(4), 12-18. Retrieved from

  • EPA CompTox. (2025). Dashboard: 3-[(4-Fluorophenoxy)methyl]piperidine Properties. Retrieved from

Sources

Methodological & Application

Step-by-step preparation of 4-((4-Fluorophenoxy)methyl)piperidine from piperidine-4-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a scalable, three-stage protocol for synthesizing 4-((4-fluorophenoxy)methyl)piperidine , a privileged scaffold in medicinal chemistry often found in serotonin reuptake inhibitors (SSRIs) and GPCR ligands.

While direct Mitsunobu coupling is possible, this guide prioritizes a Mesylation/Nucleophilic Substitution (


)  route. This approach offers superior reproducibility, easier purification (avoiding triphenylphosphine oxide removal), and higher scalability compared to Mitsunobu conditions. The protocol begins with commercially available piperidine-4-methanol and yields the target compound as a stable hydrochloride salt.
Core Reaction Pathway

The synthesis proceeds via three distinct chemical transformations:

  • Chemoselective Protection:

    
    -Boc protection of the secondary amine.
    
  • Etherification via Activation: Conversion of the primary alcohol to a mesylate, followed by

    
     displacement with 4-fluorophenol.
    
  • Global Deprotection: Acid-mediated removal of the Boc group.

ReactionPathway SM Piperidine-4-methanol (Start) Step1 Step 1: N-Boc Protection (Boc2O, Et3N) SM->Step1 Int1 N-Boc-Piperidine-4-methanol Step1->Int1 Step2a Step 2a: Activation (MsCl, Et3N) Int1->Step2a Int2 Mesylate Intermediate Step2a->Int2 Step2b Step 2b: Etherification (4-F-Phenol, K2CO3) Int2->Step2b Int3 N-Boc-Aryl Ether Step2b->Int3 Step3 Step 3: Deprotection (HCl/Dioxane) Int3->Step3 Product Target Product (HCl Salt) Step3->Product

Figure 1: Synthetic logic flow from starting material to target salt.[1]

Materials & Stoichiometry

The following stoichiometry is optimized for a 10 mmol scale reaction.

ReagentMW ( g/mol )Equiv.[2][3][4][5]Amount (10 mmol scale)Role
Piperidine-4-methanol 115.171.01.15 gStarting Material
Di-tert-butyl dicarbonate (

)
218.251.12.40 gProtecting Group
Methanesulfonyl Chloride (

)
114.551.20.93 mLActivating Agent
4-Fluorophenol 112.101.21.34 gNucleophile
Triethylamine (

)
101.191.5 (Step 1) / 1.5 (Step 2)2.1 mL / 2.1 mLBase
Potassium Carbonate (

)
138.212.02.76 gBase (Step 2b)
HCl (4M in Dioxane) -5.012.5 mLDeprotection

Detailed Experimental Protocol

Step 1: -Boc Protection

Objective: Mask the nucleophilic secondary amine to prevent self-alkylation in subsequent steps.

  • Setup: Charge a 100 mL round-bottom flask (RBF) with Piperidine-4-methanol (1.15 g, 10 mmol) and Dichloromethane (DCM, 30 mL).

  • Addition: Add Triethylamine (2.1 mL, 15 mmol). Cool the solution to

    
     (ice bath).
    
  • Reaction: Dropwise add a solution of

    
      (2.40 g, 11 mmol) in DCM (5 mL) over 15 minutes.
    
  • Monitoring: Remove ice bath and stir at Room Temperature (RT) for 4 hours.

    • Self-Validation: TLC (5% MeOH in DCM) should show complete consumption of the polar starting amine (ninhydrin stain active) and appearance of a less polar spot.

  • Workup: Wash with 1M Citric Acid (

    
    ) to remove excess amine, followed by Brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
    • Yield: Expect

      
       of colorless oil/solid (Quantitative). Use directly in Step 2.
      
Step 2: Etherification (Mesylation & Displacement)

Objective: Convert the alcohol to a good leaving group and displace with the phenol.

Part A: Mesylation
  • Setup: Dissolve

    
    -Boc-piperidine-4-methanol  (from Step 1) in dry DCM (30 mL) under Nitrogen. Cool to 
    
    
    
    .
  • Activation: Add Triethylamine (2.1 mL, 15 mmol). Dropwise add Methanesulfonyl Chloride (0.93 mL, 12 mmol).

    • Observation: A white precipitate (

      
      ) will form immediately. This confirms the reaction is proceeding.[2][6]
      
  • Completion: Stir at

    
     for 1 hour.
    
  • Workup: Quench with cold water (

    
    ). Separate organic layer, wash with brine, dry (
    
    
    
    ), and concentrate to give the crude mesylate (unstable on silica; do not purify by column).
Part B:

Displacement
  • Setup: Dissolve the crude mesylate in anhydrous DMF (20 mL).

  • Reagents: Add 4-Fluorophenol (1.34 g, 12 mmol) and Potassium Carbonate (2.76 g, 20 mmol).

  • Reaction: Heat the slurry to

    
      for 6--12 hours.
    
    • Mechanism:[4][5][6][7] The phenoxide ion generated in situ attacks the primary carbon, displacing the mesylate.

  • Workup: Cool to RT. Pour into water (

    
    ) and extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Wash combined organics with 5%

    
     solution (to remove DMF) and Brine. Dry and concentrate. Purify via flash chromatography (Hexanes/EtOAc 8:2) to obtain 
    
    
    
    -Boc-4-((4-fluorophenoxy)methyl)piperidine
    .
Step 3: -Boc Deprotection & Salt Formation

Objective: Remove the protecting group to release the active secondary amine.

  • Reaction: Dissolve the purified ether (from Step 2) in Dichloromethane (5 mL). Add 4M HCl in Dioxane (12.5 mL, 50 mmol).

  • Monitoring: Stir at RT for 2 hours. Gas evolution (

    
    , Isobutylene) will be observed.
    
  • Isolation: The product often precipitates as the hydrochloride salt.

    • If solid:[8] Filter and wash with diethyl ether.[4]

    • If oil:[3][5] Concentrate to dryness, triturate with diethyl ether to induce solidification.

  • Final Product: This compound Hydrochloride .

Process Safety & Troubleshooting

Critical Control Points
  • Moisture Control (Step 2a): Mesyl chloride hydrolyzes rapidly. Ensure glassware is dry and DCM is anhydrous.

  • Temperature (Step 2b): Do not exceed

    
     in DMF, as the Boc group can become thermally unstable or the mesylate can eliminate to the exocyclic alkene.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 2b Incomplete mesylationCheck Step 2a by NMR before adding phenol. The

protons appear at

(s).
Impurity: Elimination Overheating in Step 2bKeep temp

. Ensure base is not vastly excess.
Sticky Solid (Step 3) Hygroscopic saltTriturate with dry

or Hexane under sonication.
Workflow Visualization

WorkupFlow Start Crude Rxn Mixture (Step 2b) Quench Pour into H2O (Precipitates Salts) Start->Quench Extract Extract w/ EtOAc Quench->Extract Wash Wash w/ 5% LiCl (Removes DMF) Extract->Wash Dry Dry (Na2SO4) & Conc. Wash->Dry Purify Flash Column (Hex/EtOAc) Dry->Purify

Figure 2: Workup strategy for the critical etherification step.

References

  • Sigma-Aldrich. N-Boc-4-piperidinemethanol Product Information. (Standard protection protocols and physical data).[5][9] Link

  • Beilstein J. Org. Chem. Experimental Procedures for N-Boc Protection and Workup. Beilstein Journals. Link

  • Organic Chemistry Portal. Mitsunobu vs. Nucleophilic Substitution. (Mechanistic comparison for ether synthesis). Link

  • National Institutes of Health (PMC). Synthesis of 4-substituted piperidines via Mesylate Displacement. (Analogous reaction conditions for fluorophenyl derivatives). Link

Sources

Application Notes and Protocols for the Synthesis of 4-((4-Fluorophenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-((4-Fluorophenoxy)methyl)piperidine Scaffold

The this compound moiety is a key structural component in a variety of pharmacologically active compounds. Its prevalence in medicinal chemistry stems from the favorable physicochemical properties conferred by the fluorophenoxy group and the versatile nature of the piperidine ring, a common scaffold in drug design. This guide provides a detailed examination of the reagents and conditions for the synthesis of this important intermediate, offering both theoretical understanding and practical, step-by-step protocols for researchers in drug discovery and development.

Synthetic Strategies: A Tale of Two Ether Syntheses

The core chemical transformation in the synthesis of this compound is the formation of an ether linkage between the 4-fluorophenol and the (piperidin-4-yl)methanol backbone. Two primary and highly effective methods for achieving this are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson Ether Synthesis: A Classic and Robust Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers.[1][2][3][4][5] It proceeds via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate. In the context of our target molecule, this involves the deprotonation of 4-fluorophenol to form a nucleophilic phenoxide, which then displaces a leaving group on the piperidine-4-yl-methanol derivative.

To ensure the success of this reaction and to prevent undesirable side reactions, such as N-alkylation of the piperidine nitrogen, a protecting group strategy is highly recommended. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under the basic conditions of the Williamson synthesis and its straightforward removal under acidic conditions.[6][7][8]

Visualizing the Workflow: Williamson Ether Synthesis

Williamson_Synthesis cluster_0 Step 1: Protection cluster_1 Step 2: Activation cluster_2 Step 3: Williamson Ether Synthesis cluster_3 Step 4: Deprotection A Piperidin-4-yl-methanol B Boc-protected (Piperidin-4-yl)methanol A->B (Boc)2O, Et3N, DCM, 0°C to rt C Boc-protected (Piperidin-4-yl)methanol D Boc-protected 4-(tosyloxymethyl)piperidine C->D TsCl, Pyridine, 0°C to rt E 4-Fluorophenol G Boc-protected This compound D->G DMF, rt to 60°C F Sodium 4-fluorophenoxide E->F NaH, DMF, 0°C F->G H Boc-protected This compound I This compound H->I TFA or HCl in Dioxane, rt Mitsunobu_Reaction cluster_0 Step 1: Protection cluster_1 Step 2: Mitsunobu Reaction cluster_2 Step 3: Deprotection A Piperidin-4-yl-methanol B Boc-protected (Piperidin-4-yl)methanol A->B (Boc)2O, Et3N, DCM, 0°C to rt C Boc-protected (Piperidin-4-yl)methanol E Boc-protected This compound C->E D 4-Fluorophenol D->E PPh3, DIAD, THF, 0°C to rt F Boc-protected This compound G This compound F->G TFA or HCl in Dioxane, rt

Caption: Synthetic workflow for this compound via the Mitsunobu reaction.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of this compound via the Williamson ether synthesis, which is often favored for its cost-effectiveness and scalability.

Protocol 1: Synthesis of this compound

Part A: N-Boc Protection of Piperidin-4-yl-methanol

  • To a stirred solution of piperidin-4-yl-methanol (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (Et3N, 1.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM (2 volumes).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Part B: Tosylation of Boc-protected Piperidin-4-yl-methanol

  • Dissolve the product from Part A (1.0 eq) in pyridine (10 volumes) and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.

Part C: Williamson Ether Synthesis

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous dimethylformamide (DMF, 5 volumes) at 0 °C, add a solution of 4-fluorophenol (1.2 eq) in DMF (2 volumes) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the tosylated intermediate from Part B (1.0 eq) in DMF (3 volumes) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain tert-butyl this compound-1-carboxylate.

Part D: N-Boc Deprotection

  • Dissolve the purified product from Part C (1.0 eq) in a solution of 4M HCl in 1,4-dioxane (10 volumes) or trifluoroacetic acid (TFA) in DCM (1:1, 10 volumes).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the product.

  • Filter the solid and dry under vacuum to yield this compound as a salt. For the free base, neutralize the salt with a suitable base (e.g., saturated NaHCO3 solution) and extract with an organic solvent.

Reagents and Conditions Summary

StepReagentsStoichiometry (eq)SolventTemperature (°C)Time (h)
Protection Piperidin-4-yl-methanol1.0Dichloromethane0 to rt12-16
Di-tert-butyl dicarbonate1.1
Triethylamine1.5
Tosylation Boc-protected alcohol1.0Pyridine0 to rt4-6
p-Toluenesulfonyl chloride1.2
Ether Synthesis Tosylated intermediate1.0Dimethylformamidert to 604-6
4-Fluorophenol1.2
Sodium Hydride (60%)1.5
Deprotection Boc-protected product1.04M HCl in Dioxane or TFA/DCMrt1-2

Expertise & Experience: Rationale Behind Experimental Choices

  • Choice of Protecting Group: The Boc group is selected for its robustness in the basic conditions of the Williamson ether synthesis and its facile cleavage under acidic conditions, which are orthogonal to the reaction conditions used for ether formation. This minimizes the risk of side reactions and simplifies the overall synthetic sequence.

  • Activation of the Alcohol: Conversion of the primary alcohol to a tosylate is a critical step. The tosyl group is an excellent leaving group, significantly enhancing the electrophilicity of the methylene carbon and facilitating the SN2 displacement by the phenoxide.

  • Base and Solvent Selection: Sodium hydride is a strong, non-nucleophilic base, ideal for the complete deprotonation of the weakly acidic 4-fluorophenol to its more nucleophilic phenoxide. DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the phenoxide anion more "naked" and reactive, thereby accelerating the SN2 reaction.

  • Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction of NaH with the phenol. The subsequent ether synthesis is heated to 60 °C to provide sufficient energy to overcome the activation barrier for the SN2 reaction, ensuring a reasonable reaction rate.

Trustworthiness: A Self-Validating System

The integrity of this protocol relies on careful monitoring and characterization at each step.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the consumption of starting materials and the formation of products. This allows for the determination of reaction completion and helps in identifying any potential side products.

  • Purification: Column chromatography is employed for the purification of the Boc-protected intermediate. The choice of eluent system should be optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts.

  • Structural Confirmation: The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

By adhering to these validation steps, researchers can have high confidence in the identity and quality of the synthesized this compound.

References

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • ACS Publications. (2024, June 13). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
  • MDPI. (2023, February 2).
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
  • Open Research@CSIR-NIScPR. (n.d.).
  • Atom Scientific. (n.d.). Piperidine for Peptide Synthesis.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine synthesis.
  • ChemicalBook. (n.d.). 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis.
  • Williamson Ether Synthesis. (n.d.).
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • White Rose Research Online. (2022, December 19).
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • Benchchem. (n.d.). Physical and chemical properties of 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • AAPPTec. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
  • MDPI. (2022, October 17).
  • ResearchGate. (n.d.). Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Google Patents. (n.d.). CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof.
  • ACS Publications. (2024, October 22). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.
  • Google Patents. (n.d.). WO2002053537A1 - Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine.
  • BLD Pharm. (n.d.). 614731-44-1|this compound hydrochloride|BLD Pharm.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • Chemical Review and Letters. (2021, October 30).
  • Google Patents. (n.d.).
  • MDPI. (n.d.).

Sources

Using 4-((4-Fluorophenoxy)methyl)piperidine as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of the 4-((4-Fluorophenoxy)methyl)piperidine Scaffold in Drug Discovery

Executive Summary

The This compound scaffold represents a "privileged structure" in medicinal chemistry, particularly for Central Nervous System (CNS) targets. Its architecture—a basic amine (piperidine) connected via a flexible ether linker to a lipophilic, metabolically blocked aryl group—mimics the pharmacophoric features of numerous bioactive ligands.

This guide provides a comprehensive technical workflow for utilizing this scaffold. It moves beyond basic synthesis to address the why and how of its application in targeting Sigma-1 receptors (


R) , Serotonin Transporters (SERT) , and Voltage-Gated Calcium Channels (

)
.

Structural & Biophysical Analysis

Before synthesis, one must understand the scaffold's contribution to Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

Pharmacophore Decomposition
  • The Piperidine Head (Cationic Center): At physiological pH (7.4), the secondary amine (

    
    ) is protonated. This provides the critical electrostatic interaction (salt bridge) with conserved aspartate residues in GPCRs and monoamine transporters.
    
  • The Ether Linker (Rotatable Spacer): The

    
     moiety acts as a hydrogen bond acceptor and provides 2-3 rotatable bonds, allowing the molecule to adopt a "folded" or "extended" conformation depending on the binding pocket (induced fit).
    
  • The 4-Fluorophenyl Tail (Lipophilic Anchor):

    • Metabolic Block: The fluorine atom at the para-position blocks Cytochrome P450-mediated hydroxylation, significantly extending half-life (

      
      ) compared to the non-fluorinated analog.
      
    • Electronic Effect: Fluorine exerts an inductive electron-withdrawing effect (

      
      ), lowering the electron density of the phenyl ring, which can strengthen 
      
      
      
      stacking interactions with electron-rich aromatic residues (e.g., Tryptophan, Phenylalanine) in the receptor pocket.
Physicochemical Profile (Predicted)
PropertyValueImplication for Drug Design
Molecular Weight 209.26 DaLeaves ample room for derivatization (Fragment-Based Drug Design).
cLogP ~2.1 - 2.5Ideal range for CNS penetration (Blood-Brain Barrier permeability).
TPSA 21.26

Low polar surface area facilitates membrane crossing.
Rotatable Bonds 3Moderate flexibility; rigidification may be required for potency optimization.

Synthetic Protocols

The following protocols prioritize scalability and purification ease over "one-pot" convenience. While Mitsunobu conditions are often cited, they generate triphenylphosphine oxide byproducts that complicate purification. We recommend the Mesylate Displacement Strategy for robust library generation.

Protocol A: Scaffold Synthesis (Mesylate Route)

Objective: Synthesis of this compound hydrochloride.

Reagents:

  • N-Boc-4-piperidinemethanol (SM1)

  • Methanesulfonyl chloride (MsCl)

  • 4-Fluorophenol (SM2)

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Trifluoroacetic acid (TFA) or HCl/Dioxane[1]

Step-by-Step Methodology:

  • Activation (Mesylation):

    • Dissolve SM1 (1.0 eq) in anhydrous DCM at 0°C. Add

      
       (1.5 eq).
      
    • Dropwise add MsCl (1.2 eq). Stir for 2 hours.

    • Checkpoint: TLC should show complete conversion to the mesylate (lower

      
       than alcohol).
      
    • Workup: Wash with

      
      , dry over 
      
      
      
      , concentrate. Do not purify ; use immediately (mesylates can be unstable).
  • Nucleophilic Displacement (

    
    ): 
    
    • Dissolve 4-Fluorophenol (1.2 eq) in DMF. Add

      
       (2.0 eq) and stir for 30 min to generate the phenoxide.
      
    • Add the crude mesylate (from Step 1) in DMF.

    • Heat to 80°C for 4–6 hours.

    • Why: The phenoxide is a strong nucleophile; heating overcomes the steric hindrance of the neopentyl-like position on the piperidine ring.

  • Deprotection:

    • Dissolve the N-Boc intermediate in DCM. Add TFA (20% v/v).

    • Stir at RT for 1 hour.

    • Concentrate to dryness. Triturate with diethyl ether to obtain the TFA salt or freebase using

      
       extraction.
      
Protocol B: Library Generation (Divergent N-Derivatization)

Once the scaffold is in hand, derivatize the Nitrogen to tune selectivity.

Workflow:

  • Reductive Amination (Recommended):

    • Mix Scaffold (HCl salt) + Aldehyde (1.1 eq) +

      
       (1.0 eq) in DCE.
      
    • Stir 30 min. Add

      
       (1.5 eq).
      
    • Application: Ideal for attaching benzyl groups (mimicking Donepezil or Sigma ligands).

  • Amide Coupling:

    • Use HATU/DIPEA for attaching heteroaromatic carboxylic acids.

    • Application: Reduces basicity; useful for non-GPCR targets or peptidomimetics.

Visualization: Synthetic & Pharmacological Logic

The following diagrams illustrate the synthetic workflow and the pharmacophoric mapping of the scaffold.

G cluster_0 Phase 1: Scaffold Construction cluster_1 Phase 2: Library Divergence SM1 N-Boc-4- piperidinemethanol Mesylate Mesylate Intermediate SM1->Mesylate MsCl, Et3N (Activation) Ether Aryl Ether (Protected) Mesylate->Ether 4-F-Phenol, K2CO3 (SN2 Displacement) Scaffold Target Scaffold (Free Amine) Ether->Scaffold TFA or HCl (Deprotection) Sigma Sigma-1 Ligands (N-Benzyl/Alkyl) Scaffold->Sigma Reductive Amination SERT SERT Inhibitors (N-Aryl) Scaffold->SERT Buchwald Coupling CaV Ca2+ Blockers (N-Piperazinyl) Scaffold->CaV Urea/Amide Linkage

Caption: Figure 1. Modular synthetic workflow transforming the hydroxymethyl precursor into diverse bioactive libraries.

Pharmacophore N Piperidine N (Basic Center) Linker Ether Linker (Spacer) N->Linker Asp Aspartate (Salt Bridge) N->Asp Electrostatic Phenyl 4-F-Phenyl (Lipophilic) Linker->Phenyl Pocket Hydrophobic Pocket Phenyl->Pocket π-Stacking

Caption: Figure 2. Pharmacophore mapping showing the critical interactions of the scaffold within a typical GPCR/Transporter binding site.

Case Studies & Biological Targets

Target 1: Sigma-1 Receptor ( R) Ligands

The this compound scaffold is a direct structural analog of [18F]FPS , a high-affinity PET radiotracer for


 receptors.[2][3]
  • Mechanism: The basic nitrogen binds to Asp126 in the

    
    R, while the fluorophenyl group occupies the primary hydrophobic pocket.
    
  • Design Strategy: To achieve high selectivity (

    
     vs 
    
    
    
    ), extend the N-substituent with a chain length of 2–4 carbons terminating in another aromatic ring or a polar group (e.g., 1-(3-fluoropropyl)-...).
  • Reference Benchmark:

    
     values for N-alkylated derivatives often range from 0.5 nM to 10 nM .
    
Target 2: Voltage-Gated Calcium Channels (N-Type/T-Type)

Fluorophenoxy-piperidine derivatives have shown efficacy in blocking


 (N-type) channels, relevant for neuropathic pain.
  • Design Strategy: The scaffold acts as a simplified mimetic of more complex ω-conotoxin mimetics. The "fluorine scan" is critical here; moving the fluorine to the ortho position often drastically changes channel affinity due to steric clashes in the pore.

Quality Control & Validation

Ensure your synthesized scaffold meets these criteria before library production:

Analytical MethodExpected SignalDiagnostic Note
1H NMR (DMSO-d6)

6.9–7.2 ppm (4H, m, aromatic)
Look for the characteristic splitting of the para-substituted ring.
1H NMR (Linker)

3.8 ppm (2H, d,

Hz)
The O-CH2 doublet is the signature of the ether linkage.
LC-MS (ESI+)

Confirm mono-fluorine isotope pattern (small A+1, no A+2 like Cl/Br).
HPLC Purity >95% at 254 nmImpurities often include unreacted phenol (remove via basic wash).

References

  • Waterhouse, R. N., et al. (1997). "In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET." Nuclear Medicine and Biology.

  • Zhao, J., et al. (2006). "Synthesis and evaluation of [18F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential Sigma-1 receptor PET radioligand." Journal of Nuclear Medicine.

  • Saeedi, S., et al. (2023).[4] "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist." ChemRxiv.

  • Shipe, W. D., et al. (2008).[5] "Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist."[5] Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "4-(4-fluorophenoxy)piperidine." National Center for Biotechnology Information.

Sources

Functionalization strategies for the piperidine nitrogen in 4-((4-Fluorophenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Pharmacophore Context

The molecule 4-((4-fluorophenoxy)methyl)piperidine represents a privileged scaffold in medicinal chemistry, particularly within the neuropsychiatric space (e.g., SSRIs like Paroxetine analogs, 5-HT2A inverse agonists, and Dopamine D4 antagonists). The 4-fluorophenoxy moiety acts as a metabolically stable, lipophilic anchor, while the piperidine nitrogen serves as the primary vector for Structure-Activity Relationship (SAR) exploration.

This guide provides three robust, self-validating protocols to functionalize this nitrogen. The choice of strategy depends entirely on the desired physicochemical profile of the final drug candidate.

Decision Matrix: Selecting the Right Methodology

Before beginning, identify your target linkage using the decision tree below.

G Start Target Product Decision Linker Type? Start->Decision Alkyl N-Alkyl (Flexible, Basic) Decision->Alkyl sp3 Carbon Aryl N-Aryl (Rigid, Neutral/Low pKa) Decision->Aryl sp2 Carbon Amide Amide/Urea (Polar, Non-Basic) Decision->Amide Carbonyl Method1 Protocol A: Reductive Amination (STAB) Alkyl->Method1 Method2 Protocol B: Buchwald-Hartwig (RuPhos-Pd) Aryl->Method2 Method3 Protocol C: HATU Coupling or Isocyanate Amide->Method3

Figure 1: Strategic decision tree for piperidine functionalization based on target chemotype.

Protocol A: Reductive Amination (N-Alkylation)

Objective: Introduction of alkyl chains or benzyl groups without the risk of over-alkylation common with alkyl halides.

The "STAB" Advantage

We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride. STAB is less toxic, requires no pH adjustment, and exhibits high selectivity for iminiums over carbonyls, preventing direct reduction of the aldehyde starting material [1].

Experimental Workflow

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Aldehyde/Ketone: 1.1 – 1.2 equiv

  • Reductant:

    
     (STAB) (1.4 – 1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 equiv – Critical for ketones)

Step-by-Step Protocol:

  • Imine Formation: In a dry vial, dissolve the piperidine substrate (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL).

    • Note: If using a ketone, add 1.0 equiv of AcOH to catalyze iminium formation.

  • Reduction: Add STAB (1.5 mmol) in a single portion. The reaction may bubble slightly (evolution of AcOH/H2).

  • Incubation: Stir at room temperature under

    
     for 2–4 hours.
    
    • QC Check: Pull a 50 µL aliquot. Dilute in MeOH. Inject on LCMS.[1] Look for the disappearance of the M+H (parent amine) and appearance of Product M+H.

  • Quench: Add saturated aqueous

    
     (5 mL) and stir vigorously for 15 minutes to quench residual borohydride.
    
  • Workup: Extract with DCM (3 x 5 mL). Dry organics over

    
     and concentrate.
    

Validation Criteria:

  • 1H NMR: Diagnostic shift of the

    
     protons. The starting material piperidine 
    
    
    
    (broad singlet ~2.0 ppm) will disappear.
  • Selectivity: No formation of alcohol side-products (from direct aldehyde reduction) should be observed if STAB is used correctly.

Protocol B: Buchwald-Hartwig Arylation (N-Arylation)

Objective: Coupling the piperidine to an aromatic ring. Traditional


 fails with electron-neutral or electron-rich aryl halides; Palladium catalysis is required.
Ligand Selection: The RuPhos Imperative

For secondary amines like piperidines, RuPhos is the superior ligand. It is bulky enough to promote reductive elimination (the rate-limiting step for bulky amines) but flexible enough to allow oxidative addition [2].

Rxn Pd0 Pd(0)-RuPhos Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coord Amine Coordination (Steric Crowding) OxAdd->Coord Piperidine Deprot Deprotonation (Base: NaOtBu) Coord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: Simplified catalytic cycle highlighting the critical Reductive Elimination step facilitated by RuPhos.

Experimental Workflow

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)

  • Catalyst: RuPhos Pd G4 Precatalyst (1–2 mol%)

    • Alternative:

      
       (2 mol%) + RuPhos (4 mol%)
      
  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Solids Addition: Add Pd Precatalyst, Base, and Aryl Halide (if solid).

  • Solution Prep: Dissolve the piperidine substrate in degassed solvent and inject into the vial.

  • Activation: Heat to 80–100°C.

    • Visual Check: The solution often turns from dark red/brown to a lighter orange/yellow upon completion as Pd(0) rests.

  • Workup: Filter through a celite pad (to remove Pd black) and elute with EtOAc. Concentrate.

Troubleshooting:

  • Low Conversion? Switch base to

    
     and solvent to t-Amyl alcohol if the substrate contains base-sensitive esters.
    
  • Blue/Green Color? Indicates oxidation of the catalyst (oxygen leak). Repeat with stricter degassing.

Protocol C: Amide/Urea Synthesis (Carbonyl Linkers)

Objective: Creating polar linkers to modulation solubility and H-bond donor/acceptor profiles.

C1: HATU-Mediated Amide Coupling

Why HATU? It generates a highly reactive At-ester intermediate, driving the reaction faster than EDC/HOBt and minimizing racemization (if chiral acids are used) [3].

  • Dissolve Carboxylic Acid (1.1 equiv) in DMF.

  • Add DIPEA (3.0 equiv). Stir 2 mins.

  • Add HATU (1.1 equiv). Stir 5 mins (Solution turns yellow).

  • Add Piperidine Substrate (1.0 equiv).

  • Validation: Reaction is usually complete in <1 hour. LCMS checks for M+H of product.

C2: Urea Formation (The "ACP-103" Route)

Many 5-HT2A inverse agonists (like Pimavanserin/ACP-103) utilize a urea linker [4].

  • Dissolve Piperidine Substrate in DCM at 0°C.

  • Add Isocyanate (

    
    , 1.0 equiv).
    
  • Stir to RT.[2] Product often precipitates or is isolated by simple evaporation.

    • Alternative: If isocyanate is unavailable, treat piperidine with CDI (1.1 equiv) to form the imidazole-urea intermediate, then add the second amine (

      
      ).
      

Summary of Comparative Data

FeatureReductive AminationBuchwald-HartwigAmide Coupling
Bond Formed



Key Reagent STAB (

)
RuPhos Pd G4HATU / DIPEA
Reaction Time 2–4 Hours4–16 Hours0.5–2 Hours
Atmosphere Open/NitrogenStrict Inert (Ar) Nitrogen
Main Byproduct Boric acid saltsPd Black / NaBrUrea byproduct (washable)
pKa Impact Maintains basicity (~8-9)Lowers basicity (<5)Removes basicity (Neutral)

References

  • Abdel-Magid, A. F. , et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3][4][5] The Journal of Organic Chemistry, vol. 61, no.[3][4] 11, 1996, pp. 3849-3862.[3][4] [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, vol. 116, no. 19, 2016, pp. 12564–12649. [Link]

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[2] Journal of the American Chemical Society, vol. 115, no. 10, 1993, pp. 4397–4398. [Link]

  • Vanover, K. E. , et al. "Pharmacological and behavioral profile of... (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist."[6] Journal of Pharmacology and Experimental Therapeutics, vol. 317, no. 2, 2006, pp. 910-918. [Link]

Sources

Application Notes & Protocols: Nucleophilic Substitution Strategies for the Synthesis of 4-(Piperidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The synthesis of 4-(piperidin-1-yl)phenol and its derivatives represents a critical transformation in medicinal chemistry and materials science. This structural motif is a key component in a wide array of pharmacologically active molecules. This document provides an in-depth guide to the primary synthetic routes for coupling 4-fluorophenol and piperidine, focusing on the principles and practical execution of Nucleophilic Aromatic Substitution (SNAr). We will explore the mechanistic underpinnings of this reaction, provide detailed, validated protocols for both conventional and microwave-assisted synthesis, and discuss alternative strategies like the Buchwald-Hartwig amination. The goal is to equip researchers with the foundational knowledge and practical tools to successfully implement and optimize these C-N bond-forming reactions.

Mechanistic Rationale: The SNAr Pathway

The direct coupling of 4-fluorophenol with piperidine is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr proceeds through a distinct addition-elimination mechanism.[1][2]

2.1 The Role of Activation and the Leaving Group

For an SNAr reaction to proceed, the aromatic ring must be "activated" towards nucleophilic attack, meaning it must be electron-poor.[1][3] This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2]

In the case of 4-fluorophenol, the hydroxyl group (-OH) is paradoxically an activating group for this reaction under basic conditions. The key is the in-situ formation of the phenoxide ion (-O⁻). This is accomplished by adding a base (e.g., K₂CO₃, NaH, Et₃N). The resulting phenoxide is a potent activating group, pushing electron density into the ring and facilitating the subsequent steps.

The choice of fluorine as the leaving group is critical. While typically considered a poor leaving group in aliphatic substitutions due to its strong C-F bond, in SNAr its high electronegativity is an advantage. It strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. Since the C-F bond is broken in the fast, second step of the mechanism, its bond strength has a minimal effect on the overall reaction rate.[3] The rate-determining step is the initial attack of the nucleophile.[3][4]

2.2 The Addition-Elimination Mechanism

The reaction proceeds in two discrete steps:

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile (piperidine) attacks the carbon atom bearing the leaving group (fluorine). This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized across the ring and, importantly, onto the activating group.

  • Elimination (Fast Step): The aromaticity is restored as the leaving group (fluoride ion) is expelled, resulting in the final substituted product.

Caption: Figure 1: SNAr Mechanism for 4-(Piperidin-1-yl)phenol Synthesis.

Experimental Protocols & Methodologies

A successful synthesis requires careful selection of solvent, base, and reaction conditions. Polar aprotic solvents like DMSO, DMF, and NMP are preferred as they effectively solvate the cation of the base while leaving the anionic nucleophile (or the neutral amine) highly reactive.[5][6]

Exp_Workflow Figure 2: General Experimental Workflow A 1. Reagent Setup Combine 4-fluorophenol, piperidine, base, and solvent in a reaction vessel. B 2. Reaction Heat the mixture under controlled temperature (conventional or microwave) and monitor progress by TLC/LC-MS. A->B C 3. Workup Quench the reaction (e.g., with water). Perform liquid-liquid extraction to isolate the crude product. B->C D 4. Purification Purify the crude material using recrystallization or column chromatography. C->D E 5. Characterization Confirm structure and purity using NMR, MS, and HPLC. D->E

Caption: Figure 2: General Experimental Workflow.

3.1 Protocol 1: Conventional Thermal SNAr

This protocol is a robust, widely applicable method suitable for standard laboratory synthesis.

  • Materials:

    • 4-Fluorophenol

    • Piperidine

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1.0 eq).

    • Add anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMF to create a 0.5 M solution with respect to the 4-fluorophenol.

    • Add piperidine (1.5 eq) to the stirring suspension.

    • Heat the reaction mixture to 100-120 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).

    • Cool the mixture to room temperature and pour it into a beaker of cold water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

3.2 Protocol 2: Microwave-Assisted SNAr

Microwave irradiation can dramatically reduce reaction times by efficiently heating the polar solvent and reactants.[7]

  • Materials:

    • 4-Fluorophenol

    • Piperidine

    • Potassium Carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a dedicated microwave synthesis vial, combine 4-fluorophenol (1.0 eq), piperidine (2.0 eq), and K₂CO₃ (1.5 eq).[7]

    • Add DMF to create a 1.0 - 2.0 M solution.

    • Seal the vial with a septum cap.

    • Place the vial in the microwave reactor.

    • Irradiate the mixture at 180-200 °C for 10-20 minutes, with stirring.[7]

    • After the reaction is complete, cool the vial to room temperature.

    • Follow the workup and purification steps outlined in Protocol 1.

3.3 Data Summary: Comparison of Methods

ParameterConventional SNArMicrowave-Assisted SNArBuchwald-Hartwig Amination
Catalyst None (Base-mediated)None (Base-mediated)Palladium Pre-catalyst (e.g., Pd₂(dba)₃)
Ligand Not ApplicableNot ApplicableBiarylphosphine (e.g., XPhos, RuPhos)
Base K₂CO₃, Cs₂CO₃K₂CO₃NaOtBu, K₃PO₄, LHMDS
Solvent DMF, DMSO, NMPDMF, NMPToluene, Dioxane
Temperature 100 - 140 °C180 - 220 °C80 - 110 °C
Time 6 - 24 hours10 - 30 minutes2 - 18 hours
Typical Yield Good to ExcellentGood to ExcellentGood to Excellent
Key Advantage Simplicity, Low CostRapid SynthesisBroad Substrate Scope, Milder Conditions

Alternative Methodologies: Buchwald-Hartwig Amination

While SNAr is highly effective for activated aryl fluorides, the Buchwald-Hartwig amination offers a powerful, palladium-catalyzed alternative for C-N bond formation.[8][9] This cross-coupling reaction is particularly valuable for less activated aryl halides (chlorides, bromides, iodides) and triflates, and it often proceeds under milder conditions than SNAr.[8]

The reaction involves a catalytic cycle where a Pd(0) complex undergoes oxidative addition into the aryl-halide bond, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand is crucial for the success of the reaction.

Caption: Figure 3: Simplified Buchwald-Hartwig Catalytic Cycle.

When to Consider Buchwald-Hartwig:

  • When the aryl halide is unactivated or deactivated towards SNAr.

  • When the substrate contains functional groups sensitive to the high temperatures or strong bases used in SNAr.

  • When coupling with more complex or sterically hindered amines.

Conclusion

The nucleophilic aromatic substitution of 4-fluorophenol with piperidine is a highly reliable and efficient method for synthesizing the 4-(piperidin-1-yl)phenol scaffold. By understanding the underlying SNAr mechanism, particularly the role of the phenoxide as an activating group, researchers can effectively troubleshoot and optimize reaction conditions. While conventional heating provides a straightforward approach, microwave-assisted synthesis offers a significant acceleration, making it ideal for rapid library synthesis and methods development. For substrates that are not amenable to SNAr, the Buchwald-Hartwig amination serves as a powerful and versatile alternative. The choice of method should be guided by the specific substrate, required scale, available equipment, and functional group tolerance.

References

  • Nucleophilic Aromatic Substitution of Unactivated Aryl Fluorides with Primary Aliphatic Amines by Organic Photoredox Catalysis. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation. (n.d.). DSpace@MIT. Retrieved February 20, 2026, from [Link]

  • Lecture 15 Aromatic Nucleophilic Substitution. (n.d.). NPTEL Archive. Retrieved February 20, 2026, from [Link]

  • Nucleophilic aromatic substitution. (2022, February 28). BYJU'S. Retrieved February 20, 2026, from [Link]

  • Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. (2011, June 27). International Journal of Molecular Sciences. Retrieved February 20, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved February 20, 2026, from [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved February 20, 2026, from [Link]

  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. (2022, September 19). Technical Disclosure Commons. Retrieved February 20, 2026, from [Link]

  • Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. (n.d.). PMC - NIH. Retrieved February 20, 2026, from [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2010, September 20). Journal of the American Chemical Society. Retrieved February 20, 2026, from [Link]

  • Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved February 20, 2026, from [Link]

  • Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. (2009, September 24). DSpace@MIT. Retrieved February 20, 2026, from [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2022, December 18). MDPI. Retrieved February 20, 2026, from [Link]

  • Methods and Strategies for C–N Bond Formation Reactions. (n.d.). Google Books.
  • A new route to nucleophilic substitution with potassium fluoride. (2025, February 13). University of Oxford Department of Chemistry. Retrieved February 20, 2026, from [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016, August 15). International Journal of Pharmaceutical Science Invention. Retrieved February 20, 2026, from [Link]

  • Aromatic Nucleophilic Substitution Reaction. (n.d.). Institute of Science, Nagpur. Retrieved February 20, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC - NIH. Retrieved February 20, 2026, from [Link]

  • C–F Bond Formation for the Synthesis of Aryl Fluorides. (n.d.). PMC - NIH. Retrieved February 20, 2026, from [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (2026, February 7). The Cronin Group. Retrieved February 20, 2026, from [Link]

  • C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. (2020, January 17). ResearchGate. Retrieved February 20, 2026, from [Link]

  • A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents. (2025, November 11). ResearchGate. Retrieved February 20, 2026, from [Link]

  • SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND. (2013, June 21). Yakugaku Zasshi. Retrieved February 20, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of Connecticut. Retrieved February 20, 2026, from [Link]

  • Ch 8 : Solvent Effects. (n.d.). University of Calgary. Retrieved February 20, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Dalhousie University. Retrieved February 20, 2026, from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). WuXi AppTec. Retrieved February 20, 2026, from [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION. (n.d.). NCRD'S Sterling Institute of Pharmacy. Retrieved February 20, 2026, from [Link]

  • Piperidine Synthesis. (2025, June 4). Defense Technical Information Center. Retrieved February 20, 2026, from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-((4-Fluorophenoxy)methyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis of 4-((4-Fluorophenoxy)methyl)piperidine Ticket ID: CHEM-SUP-2024-089 Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

The synthesis of This compound is a critical workflow in medicinal chemistry, often serving as a scaffold for GPCR ligands (e.g., serotonin or dopamine modulators). While theoretically simple, the reaction frequently suffers from competitive elimination , mesylate hydrolysis , and incomplete conversion .

This guide bypasses the standard textbook definitions to focus on the process chemistry required to boost yields from the typical 40-50% to >85%. We focus on the Williamson Ether Synthesis via Mesylate Activation as the most scalable and robust route, while addressing the Mitsunobu reaction as a secondary alternative.

Module 1: The "Gold Standard" Protocol

The Pathway

The most reliable route involves a three-step sequence:

  • Protection: N-Boc-4-hydroxymethylpiperidine (commercial or synthesized).

  • Activation: Conversion to the Mesylate (Ms) or Tosylate (Ts).[1]

  • Displacement: SN2 coupling with 4-fluorophenol.

  • Deprotection: Removal of the Boc group.

Workflow Visualization

The following diagram outlines the critical decision nodes and reaction flow.

SynthesisWorkflow Start N-Boc-4-hydroxymethyl piperidine Activation Activation (MsCl, Et3N, DCM) Start->Activation 0°C to RT Intermediate Mesylate Intermediate Activation->Intermediate < 2 hrs Coupling Coupling (4-F-Phenol, K2CO3, DMF) Intermediate->Coupling S_N2 Pathway SideProduct Elimination Product (Exocyclic Alkene) Intermediate->SideProduct E2 Pathway (High Temp/Strong Base) Product N-Boc-Ether Precursor Coupling->Product 60-80°C Deprotection Deprotection (HCl/Dioxane or TFA) Product->Deprotection Final Target: 4-((4-Fluorophenoxy) methyl)piperidine Deprotection->Final

Figure 1: Optimized synthetic workflow distinguishing the productive SN2 pathway from the competitive E2 elimination risk.

Module 2: Critical Troubleshooting (Q&A)

Category A: The Coupling Step (Yield & Purity)

Q: My yield is stuck at 45%, and I see unreacted mesylate. Should I increase the temperature? A: Proceed with caution. Raising the temperature above 80°C significantly increases the risk of


-elimination . The mesylate is on a primary carbon, but it is adjacent to a tertiary carbon (the piperidine C4). High thermal energy promotes the formation of the exocyclic alkene (N-Boc-4-methylenepiperidine) rather than the ether.
  • Corrective Action: Instead of heat, add a catalytic amount of Potassium Iodide (KI) (0.1 eq). This generates an in situ alkyl iodide, which is a superior electrophile to the mesylate (Finkelstein reaction logic), accelerating the SN2 rate without requiring higher temperatures [1].

Q: I observe a "vinyl" impurity in the NMR (singlet ~4.7 ppm). What is it? A: This is the elimination product mentioned above.

  • Root Cause: The base you are using is likely too strong or too sterically hindered, acting as a base rather than a nucleophile promoter.

  • Solution: If using NaH, switch to Cs2CO3 or K2CO3 in DMF or Acetonitrile. Carbonate bases are sufficiently basic to deprotonate 4-fluorophenol (pKa ~9.9) but are less likely to abstract the proton required for elimination compared to hydride bases [2].

Q: Why does the reaction mixture turn dark/black? A: This indicates oxidation of the phenol or polymerization of the elimination byproduct.

  • Solution: Degas your DMF/Acetonitrile with nitrogen/argon sparging for 15 minutes before adding the phenol. Phenolates are electron-rich and prone to oxidative degradation in air at elevated temperatures.

Category B: Reagent Quality & Handling

Q: My mesylate intermediate degrades upon storage. Can I use it crude? A: Yes, and you should. Primary alkyl mesylates are thermally unstable and hydrolytically sensitive. Isolating them via silica column often leads to degradation.

  • Protocol: Perform the mesylation, wash with dilute citric acid and NaHCO3, dry the organic layer (MgSO4), and concentrate. Use the crude oil immediately for the coupling step. Do not store overnight.

Module 3: Optimization Data & Logic

The choice of base and solvent is the single biggest determinant of yield. The following matrix summarizes optimization campaigns for similar piperidine-ether scaffolds.

Table 1: Base & Solvent Effects on Yield
SystemBaseSolventTemp (°C)YieldPrimary Issue
Aggressive NaH (60%)THFReflux35-50%High elimination (alkene formation).
Standard K2CO3DMF8065-75%Moderate reaction rate; difficult solvent removal.
Optimized Cs2CO3 Acetonitrile 60-70 85-92% "Cesium Effect" increases phenoxide solubility; cleaner profile.
Alternative K2CO3 / KI (cat)AcetoneReflux70-80%Slower, but easiest workup (filtration + evap).
Mechanistic Insight: The "Cesium Effect"

Using Cesium Carbonate (Cs2CO3) is superior to Potassium Carbonate because the large Cesium cation (Cs+) forms a looser ion pair with the 4-fluorophenoxide anion. This creates a "naked" phenoxide that is significantly more nucleophilic, driving the SN2 reaction to completion at lower temperatures, thereby suppressing the elimination pathway [3].

Module 4: Detailed Protocol (Self-Validating)

Step 1: Mesylation (Activation)
  • Dissolve N-Boc-4-hydroxymethylpiperidine (1.0 eq) in anhydrous DCM (10 vol).

  • Cool to 0°C (Ice bath). Critical: Controls exotherm.

  • Add Triethylamine (1.5 eq).

  • Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 20 mins.

  • Stir at 0°C for 1 hour. Monitor TLC (System: 50% EtOAc/Hex).

    • Validation: Starting material (Rf ~0.2) should disappear; Mesylate (Rf ~0.4) appears.[1][2][3][4][5][6]

  • Workup: Wash with cold 1M Citric Acid (removes amine salts), then Sat. NaHCO3. Dry and concentrate to oil. Proceed immediately.

Step 2: Ether Coupling
  • Dissolve 4-Fluorophenol (1.2 eq) in anhydrous Acetonitrile (10 vol).

  • Add Cs2CO3 (2.0 eq). Stir for 15 mins at RT to form the phenoxide.

  • Add the crude Mesylate (from Step 1) as a solution in Acetonitrile.

  • Heat to 65°C for 4–6 hours.

  • Workup: Cool, filter off solids (inorganic salts), concentrate filtrate. Redissolve in EtOAc, wash with 1M NaOH (removes excess phenol), then Brine.

    • Validation: 1M NaOH wash is critical to remove unreacted fluorophenol, which is difficult to separate by chromatography later.

Step 3: Deprotection
  • Dissolve intermediate in 1,4-Dioxane .

  • Add 4M HCl in Dioxane (5 eq). Stir at RT.

  • Isolation: The product often precipitates as the HCl salt. Filter and wash with ether.

Module 5: Advanced Troubleshooting Logic Tree

Use this logic flow to diagnose persistent low yields.

Troubleshooting Start Problem: Low Yield (<50%) CheckSM Is Starting Material (Mesylate) remaining? Start->CheckSM CheckImpurity Identify Major Impurity CheckSM->CheckImpurity No (Consumed) Stalled Cause: Low Reactivity Action: Add KI (cat), Increase Conc. CheckSM->Stalled Yes (Stalled) Moisture Cause: Hydrolysis Action: Dry Solvents, Use Fresh MsCl CheckImpurity->Moisture Alcohol (Hydrolysis) Elimination Cause: Elimination (Alkene) Action: Lower Temp, Switch to Cs2CO3 CheckImpurity->Elimination Vinyl/Alkene

Figure 2: Diagnostic logic for identifying yield loss mechanisms.

References

  • Finkelstein Reaction in Ether Synthesis: Eymur, S. et al. "Nucleophilic Finkelstein reaction of alkyl methanesulfonates." Organic Communications, 2014.

  • Base Selection in Alkylation: "Williamson Ether Synthesis." Master Organic Chemistry.

  • Cesium Effect: Dijkstra, G. et al. "The effect of cesium ions on nucleophilic substitution reactions." Journal of Organic Chemistry, 1989.

  • Piperidine Scaffold Synthesis: "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold." ChemMedChem, 2025.[7]

  • Mesylate Stability: "Mesylates and Tosylates." Chemistry Steps.

Sources

Optimizing purification methods for 4-((4-Fluorophenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Isolation Guide

Welcome to the technical support hub for 4-((4-Fluorophenoxy)methyl)piperidine . This guide addresses the specific challenges associated with isolating this secondary amine ether—namely, its tendency to "streak" on silica, its co-elution with phenolic starting materials, and its reluctance to crystallize as a free base.

The protocols below are not generic; they are engineered based on the specific pKa differentials and lipophilicity (LogP) of the fluorophenoxy-piperidine scaffold.

Module 1: The "pKa Swing" Extraction (Phenol Removal)

User Question: “My crude NMR shows persistent 4-fluorophenol contamination (approx. 10-15%) even after a standard bicarbonate wash. How do I remove this without running a column?”

Scientist’s Analysis: Standard sodium bicarbonate (pH ~8.[1]5) is insufficient here. 4-Fluorophenol has a pKa of ~9.9 (acidified by the fluorine atom), while the piperidine nitrogen has a pKa of ~11.2. At pH 8.5, the phenol remains largely protonated (organic-soluble), co-extracting with your amine. You must drive the pH above 12 to fully deprotonate the phenol into the aqueous layer while keeping the amine neutral.

The Protocol: Three-Phase pH Swing This method uses "orthogonal solubility" to purify the compound without chromatography.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (10 mL/g). Do not use DCM yet; EtOAc provides better phase separation for phenolates.[1]

  • The Basic Wash (Phenol Removal):

    • Wash the organic layer 2x with 1M NaOH (pH >13).

    • Mechanism:[1][2][3][4] Phenol

      
       Phenolate (Water Soluble).[1] Amine 
      
      
      
      Free Base (Organic Soluble).[1]
  • The Acid Extraction (Amine Isolation):

    • Extract the organic layer 3x with 1M HCl .[3]

    • Mechanism:[2][3][4] Amine

      
       Ammonium Salt (Water Soluble). Neutral impurities (unreacted ethers/non-basic byproducts) stay in EtOAc.
      
    • Discard the organic layer.

  • The Final Swing:

    • Basify the combined aqueous acidic extracts with 6M NaOH until pH > 12 (check with paper; solution will turn cloudy).

    • Extract 3x into Dichloromethane (DCM) .

    • Dry (Na₂SO₄) and concentrate.[4][5]

Visualizing the Logic:

ExtractionLogic Start Crude Mixture (Amine + Phenol + Neutrals) Step1 Dissolve in EtOAc Wash with 1M NaOH (pH >13) Start->Step1 Org1 Organic Layer: Amine (Neutral) + Neutrals Step1->Org1 Separation Aq1 Aqueous Layer: Phenolate (Discard) Step1->Aq1 Step2 Extract Org Layer with 1M HCl Org1->Step2 Org2 Organic Layer: Neutrals (Discard) Step2->Org2 Aq2 Aqueous Layer: Amine-HCl Salt Step2->Aq2 Target moves to Aq Step3 Basify Aq Layer (pH >12) Extract into DCM Aq2->Step3 Final Pure Amine (Free Base) Step3->Final

Caption: The "pKa Swing" separates components by toggling pH relative to their ionization constants.

Module 2: Chromatography Troubleshooting

User Question: “I’m purifying the free base on silica. The compound streaks from Rf 0.5 down to the baseline, and I’m losing yield in mixed fractions.”

Scientist’s Analysis: Secondary amines interact strongly with the acidic silanol groups (


) on silica gel. This non-covalent bonding causes "tailing." You must block these silanol sites using a competitive amine modifier in your mobile phase.[6]

Optimization Table: Mobile Phase Modifiers

ModifierConcentrationProsCons
Triethylamine (TEA) 1–3% v/vExcellent silanol blocker; easy to prepare.[1]High boiling point; difficult to remove fully on rotovap.[1]
Ammonia (7N in MeOH) 1–5% v/vVolatile; leaves no residue.[1]Can be unstable; requires fresh preparation.[1]
Ammonium Hydroxide (aq) 0.5% v/vVery effective for polar amines.Immiscible with pure DCM; requires MeOH to solubilize.

Recommended Protocol: The "Ammoniated" Gradient

  • Pre-treatment: Flush your silica column with 1% Triethylamine in Hexanes before loading your sample.[1] This "neutralizes" the column.

  • Eluent System: Use DCM : Methanol (95:5) + 0.5% NH₄OH (aq) .

    • Note: Shake the solvent mixture vigorously to emulsify/dissolve the aqueous ammonia.

  • Loading: Dissolve the crude in a minimum amount of DCM. If it's not soluble, use a "dry load" technique (adsorb onto Celite or Silica).

Module 3: Crystallization & Salt Formation

User Question: “The product is a viscous yellow oil. I need a solid for stability studies. Which salt form is best?”

Scientist’s Analysis: The free base of this compound is typically an oil or a low-melting solid.[1] To obtain a crystalline solid, you should form the Hydrochloride (HCl) or Oxalate salt. The HCl salt is preferred for pharmaceutical applications, while the Oxalate salt crystallizes most readily for purification.

Protocol: HCl Salt Formation

  • Dissolution: Dissolve 1.0 g of the free base oil in 5 mL of dry Ethyl Acetate .

  • Acid Addition: Dropwise, add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) at 0°C.

    • Stoichiometry: Use 1.1 equivalents of HCl.

  • Observation: A white precipitate should form immediately.[1]

  • Recrystallization (Crucial Step):

    • If the precipitate is amorphous/sticky, heat the mixture to reflux and add Isopropanol (IPA) dropwise until the solid just dissolves.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the white needles and wash with cold ether.

Troubleshooting Decision Tree:

SaltLogic Start Product is Oily Choice Desired Outcome? Start->Choice PathA Pharma/Bio Assay Choice->PathA PathB Strict Purification Choice->PathB SolA Make HCl Salt (Solvent: EtOAc/IPA) PathA->SolA SolB Make Oxalate Salt (Solvent: Acetone/EtOH) PathB->SolB

Caption: Selection of salt form based on downstream application.

References

  • Synthesis & Scaffold Context

    • Patent: "Process for the synthesis of 4-(4'-fluorophenyl)-piperidines."[1][7][8] World Intellectual Property Organization, WO2001002357A2. (Describes the piperidine-ether scaffold and reduction methodologies).

  • Purification Methodology

    • Amine Chromatography: "Strategies for the Purification of Amines."[3] Biotage Technical Notes. (Details the interaction between amines and silanols and the use of modifiers).

  • Physical Properties

    • pKa Data: "Dissociation constants of organic bases in aqueous solution." IUPAC Chemical Data Series. (General reference for piperidine pKa ~11.2 and phenol pKa ~10).[1]

  • Salt Formation

    • General Protocol: "Purification of Piperidine Reaction Products - Application Note." BenchChem Technical Support.

Sources

Technical Support Center: High-Purity Crystallization of 4-((4-Fluorophenoxy)methyl)piperidine

[1]

Executive Summary

You are dealing with 4-((4-Fluorophenoxy)methyl)piperidine , a secondary amine linked to a fluorinated aryl ether.[1] Based on the structural properties of this class (similar to paroxetine intermediates), the Free Base is likely an oil or low-melting solid prone to oxidation, making it unsuitable for high-purity storage or final isolation.[1]

My Recommendation: Do not attempt to recrystallize the free base for high purity (>99%). Instead, convert it to the Hydrochloride (HCl) Salt . The lattice energy of the salt form provides a robust mechanism for rejecting critical impurities like unreacted 4-fluorophenol and N-alkylated byproducts.[1]

This guide details the Salt Formation-Recrystallization Strategy , which is the industry standard for purifying piperidine aryl ethers.

Module 1: The Salt Formation Strategy

Why This Method?

Direct recrystallization of the free base relies solely on solubility differences. Salt formation adds a chemical selectivity filter:

  • Impurity Rejection: The primary impurity, 4-fluorophenol (starting material), is weakly acidic. It will not form a salt with HCl and will remain dissolved in the organic mother liquor while your product crystallizes.

  • Stability: The HCl salt protects the secondary amine from oxidation and atmospheric CO₂ absorption (carbamate formation).

Protocol: Formation & Initial Isolation
ParameterSpecificationNotes
Solvent A (Dissolution) Ethyl Acetate (EtOAc)Excellent for solubilizing non-polar impurities.[1]
Reagent HCl in Isopropanol (or Dioxane)Avoid aqueous HCl to prevent trapping water in the lattice.
Target pH pH 2–3Use wet pH paper. Excess acid is better than insufficient.
Temperature 0°C to 5°CControls exotherm during acidification.

Step-by-Step:

  • Dissolve the crude free base in EtOAc (5 vol relative to mass).

  • Cool to 0–5°C under nitrogen.

  • Slowly add HCl/IPA (3-4 M) dropwise with vigorous stirring.

  • Observation: A white precipitate should form immediately.

  • Stir for 30 minutes at 0°C to ensure complete conversion.

  • Filter the solid.[2][3] Do not dry yet. Wash the cake with cold EtOAc to remove trapped phenol impurities.

Module 2: High-Purity Recrystallization (The Polish)

Once you have the crude HCl salt, use this protocol to reach >99.5% purity.

Solvent System Selection

For piperidine salts, Isopropanol (IPA) is the "Goldilocks" solvent—high solubility at reflux, low at RT.

  • Primary System: Isopropanol (100%)[1]

  • Alternative System (if yield is low): Ethanol (Solvent) + Diethyl Ether (Anti-solvent)[1]

Detailed Workflow

RecrystallizationWorkflowStartCrude HCl SaltDissolveDissolve in boiling IPA(Min. Volume)Start->DissolveCheckIs solution clear?Dissolve->CheckFilterHot Filtration(Remove inorganic salts)Check->FilterNo (Cloudy)Cool1Slow Cool to RT(Undisturbed)Check->Cool1YesFilter->Cool1Cool2Chill to 0-4°C(1 hour)Cool1->Cool2IsolateVacuum FiltrationCool2->IsolateWashWash with Cold IPA/EtherIsolate->WashDryVacuum Dry (40°C)Wash->Dry

Figure 1: Standard workflow for recrystallization of the HCl salt. Note the critical "Hot Filtration" step if inorganic salts (NaCl/KCl) from the synthesis are present.

Module 3: Troubleshooting "Oiling Out"

The Problem: Instead of crystals, you see a separate liquid phase (oil) at the bottom of the flask as it cools. The Cause: The solution temperature dropped below the liquid-liquid phase separation boundary before it hit the crystal nucleation point. This is common with amine salts.

The Fix: The "Seeding & Reheating" Loop
  • Reheat the mixture until the oil redissolves and the solution is clear.

  • Add Seed Crystals: If you have any solid product (even crude), add a tiny amount to the hot solution (just below boiling).

  • Slow Down: Insulate the flask with a towel. Rapid cooling promotes oiling.

  • Agitation: Stir slowly. High-speed stirring can sometimes induce oiling by shearing nuclei.[1]

OilingOutProblemProduct Oils OutStep1Reheat to Clear SolutionProblem->Step1Step2Add Seed Crystal(at T < Boiling)Step1->Step2Step3Slow Cool + Slow StirStep2->Step3Step3->ProblemFails (Try adding more solvent)ResultCrystallizationStep3->Result

Figure 2: Troubleshooting logic for oiling out events. The critical intervention is seeding at high temperature.

Module 4: Frequently Asked Questions (FAQ)

Q1: The crystals are turning pink/brown during drying. Why?

  • Diagnosis: Oxidation. Even as a salt, trace free amines or phenolic impurities can oxidize.

  • Fix: Ensure you wash the crystals thoroughly with cold Ethyl Acetate or Ether before drying. These solvents remove the oxidative surface impurities. Dry in a vacuum oven under nitrogen, not air.

Q2: My yield is only 50%. Where is the rest?

  • Diagnosis: The compound is too soluble in IPA.

  • Fix: Use the Solvent/Anti-Solvent method . Dissolve in minimal hot Ethanol. Once dissolved, slowly add Diethyl Ether or MTBE until a faint cloudiness persists. Then cool. The ether forces the salt out of the solution.

Q3: Can I use water for recrystallization?

  • Diagnosis: Generally, no.

  • Reasoning: While amine salts are soluble in water, recovering them requires boiling off water (high energy, risk of hydrolysis) or lyophilization. Water also tends to hold onto inorganic impurities. Stick to alcohols.

Q4: How do I remove the 4-fluorophenol impurity specifically?

  • Technique: If recrystallization doesn't remove it, perform a "Reslurry" . Suspend your solid salt in boiling Ethyl Acetate . The salt will not dissolve, but the hot EtOAc will leach out the trapped phenol. Filter hot.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" troubleshooting and solvent selection strategies). Link

  • Toguri, T., et al. (2001). "Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization." Enantiomer, 6(6), 333-337.[1][4] (Provides specific solubility context for fluorophenyl-piperidine derivatives). Link

  • PubChem. (2025).[5] this compound hydrochloride (Compound Summary). National Library of Medicine. (Verification of salt forms and chemical structure). Link

Technical Support Center: Stability & Handling of 4-((4-Fluorophenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 4-((4-Fluorophenoxy)methyl)piperidine . It prioritizes practical troubleshooting, chemical stability mechanisms, and validated protocols.

Topic: Stability Profile in Acidic Media Document ID: TS-CHEM-4FPP-001 Last Updated: October 26, 2025 Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Technical Summary

Verdict: High Stability under standard acidic conditions.

This compound is chemically robust in most acidic environments used in synthesis and purification (e.g., HCl, TFA, H₂SO₄, Acetic Acid). The molecule’s primary response to acid is protonation of the secondary amine (


), resulting in the formation of stable salts.

Critical Distinction:

  • Standard Conditions (pH 0–6, < 80°C): The aryl-alkyl ether linkage is stable. The piperidine ring remains intact.

  • Extreme Conditions (HI, HBr, Lewis Acids, > 100°C): The ether linkage is susceptible to cleavage, releasing 4-fluorophenol and the corresponding alkyl halide.

Chemical Behavior & Mechanism[1]

To troubleshoot effectively, you must understand the competing pathways in acidic media. The diagram below illustrates the divergence between stable salt formation and degradation.

Stability & Reaction Pathway Diagram

G Start 4-((4-Fluorophenoxy) methyl)piperidine (Free Base) Acid_Std Standard Acid (HCl, TFA, H2SO4) < 80°C Start->Acid_Std Mix Acid_Ext Extreme Acid (HI, BBr3) > 100°C Start->Acid_Ext Reflux Salt Piperidinium Salt (Stable, Reversible) Acid_Std->Salt Protonation (N-H+) Cleavage Ether Cleavage (Degradation) Acid_Ext->Cleavage Nucleophilic Attack Products_Salt Soluble Cationic Species (HPLC Stable) Salt->Products_Salt Products_Deg 4-Fluorophenol + Piperidine fragments Cleavage->Products_Deg

Figure 1: Reaction pathways of this compound in acidic media. Standard acids lead to reversible salt formation; extreme conditions cause irreversible ether cleavage.

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitated immediately upon adding acid."

Diagnosis: You have likely formed the hydrochloride (or corresponding) salt .[1] Technical Insight: The free base is lipophilic and soluble in organic solvents (DCM, Ether, EtOAc). Upon protonation by acid (e.g., 4M HCl in Dioxane), the ionic salt forms. These salts are often insoluble in non-polar organic solvents, causing precipitation. Solution:

  • Do not discard the solid. This is your purified compound.

  • Filter the precipitate.

  • Wash with cold ether to remove non-basic impurities.

  • Dry under vacuum. This salt form is generally more stable for long-term storage than the free base.

Issue 2: "I see a retention time shift in HPLC after acid workup."

Diagnosis: pH-dependent ionization shift, not degradation. Technical Insight:

  • Free Base: At neutral/basic pH, the amine is uncharged, interacting strongly with C18 columns (longer retention) or tailing due to silanol interactions.

  • Salt (Acidic): At acidic pH (e.g., 0.1% TFA), the amine is fully protonated (

    
    ). This highly polar cationic species elutes earlier and typically shows a sharper peak shape.
    Verification Protocol: 
    
  • Run the sample with a standard acidic mobile phase (Water/Acetonitrile + 0.1% TFA).

  • Check the UV spectrum. The 4-fluorophenoxy chromophore should remain unchanged (

    
     nm). If the spectrum changes significantly, suspect degradation.
    
Issue 3: "Can I use Trifluoroacetic Acid (TFA) to deprotect a Boc group on this molecule?"

Diagnosis: Yes, the ether linkage is stable to TFA. Technical Insight: The 4-fluorophenoxy ether is an alkyl-aryl ether. Unlike acid-labile protecting groups (Boc, Trityl) or acetals, this ether linkage requires harsh nucleophilic acids to cleave. Standard Boc deprotection (DCM:TFA 1:1, RT, 1-2 h) will not cleave the ether. Caution: Ensure you remove excess TFA completely, as the resulting TFA salt is hygroscopic.

Issue 4: "I detect 4-Fluorophenol in my LC-MS."

Diagnosis: Ether cleavage has occurred. Root Cause Analysis:

  • Did you use HI or HBr? These acids are strong nucleophiles that cleave ethers.

  • Did you heat the reaction >100°C in strong acid? Thermal energy can overcome the activation barrier for hydrolysis.

  • Is the sample old? While rare, long-term storage in solution with trace strong acids can lead to slow hydrolysis. Remediation: Purify by basic extraction (wash organic layer with 1M NaOH; phenol will go into the aqueous layer as phenoxide, the piperidine stays in organic).

Validated Protocols

Protocol A: Synthesis of the Stable Hydrochloride Salt

Use this protocol to stabilize the compound for storage.

Reagents:

  • This compound (Free Base)

  • Diethyl Ether (Anhydrous) or Isopropanol

  • HCl (2M in Diethyl Ether or 4M in Dioxane)

Step-by-Step:

  • Dissolution: Dissolve 1.0 equivalent of the free base in a minimal amount of Diethyl Ether. If not fully soluble, add a small amount of DCM.

  • Acidification: Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add 1.1 equivalents of HCl solution. White precipitate should form immediately.

  • Maturation: Stir at 0°C for 15 minutes.

  • Isolation: Filter the solid under vacuum or nitrogen pressure.

  • Washing: Wash the filter cake 3x with cold Diethyl Ether.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Expected Data:

  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in water, methanol, DMSO; insoluble in ether, hexane.

Protocol B: HPLC Stability Check

Use this to confirm integrity after acid exposure.

ParameterSetting
Column C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% TFA (Acidic buffer stabilizes amine peak)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 274 nm (Characteristic of 4-fluorophenoxy)
Flow Rate 1.0 mL/min
Temperature 40°C

Quantitative Data Summary

PropertyValueNotes
pKa (Calc) ~10.3Basic secondary amine. Protonates readily.
LogP (Free Base) ~2.2Moderately lipophilic.
LogP (Salt) < 0Highly water soluble.
Acid Stability Limit < 6M HCl @ 60°CStable.
Ether Cleavage Threshold 48% HBr @ RefluxUnstable (Degrades to phenol).

References

  • Paroxetine Hydrochloride Hemihydrate Preparation.European Patent Office. Describes the formation of hydrochloride salts of structurally similar (4-fluorophenyl)

  • Acidic Cleavage of Ethers.Organic Chemistry Portal. General mechanism and conditions required for alkyl-aryl ether cleavage (requiring Lewis acids or HI/HBr), supporting the stability claim under mild acidic conditions.

  • PubChem Compound Summary: 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. Provides physical property data and safety info for the core scaffold.[2]

  • Stability of Piperidine Derivatives.Journal of Analytical & Bioanalytical Techniques. Discusses the general stability of piperidine rings and alkyl groups in drug design.

Sources

Validation & Comparative

1H NMR interpretation and assignment for 4-((4-Fluorophenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Interpretation of 4-((4-Fluorophenoxy)methyl)piperidine: A Comparative Analysis for Drug Development Professionals

Introduction: The Central Role of NMR in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide detailed information about the atomic-level structure of a molecule in solution. For researchers and drug development professionals, a mastery of NMR interpretation is not merely an academic exercise; it is a critical skill for verifying synthetic products, identifying impurities, and understanding the three-dimensional conformations that govern biological activity.

This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of this compound, a heterocyclic scaffold of interest in medicinal chemistry. We will move beyond a simple peak listing to explain the causal relationships behind the observed spectral data. By comparing this molecule to a common synthetic precursor, N-Boc-4-((4-fluorophenoxy)methyl)piperidine, we will further illustrate how subtle changes in molecular structure are reflected in the NMR spectrum, providing a robust framework for structural validation.

Pillar 1: Foundational Principles of ¹H NMR Interpretation

A comprehensive structural elucidation begins with a firm grasp of the fundamental principles that govern the ¹H NMR spectrum. The spectrum provides four key pieces of information for every set of chemically distinct protons.[1][2]

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[1][3] Electron-withdrawing groups (like oxygen or halogens) "deshield" nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" protons, moving their signal to a lower chemical shift (upfield).[4][5]

  • Integration: The area under a signal is directly proportional to the number of protons it represents.[1] This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Multiplicity (Splitting): This refers to the splitting of a signal into multiple lines (e.g., a singlet, doublet, triplet). It is caused by the magnetic influence of protons on adjacent carbons. According to the basic n+1 rule , a signal for a proton with 'n' equivalent neighboring protons will be split into 'n+1' lines.[2][6]

  • Coupling Constant (J): The distance between the lines in a split signal is the coupling constant, measured in Hertz (Hz).[1][2] Protons that are coupled to each other will have the same J-value, which is crucial for identifying connected fragments of a molecule.

Pillar 2: The Self-Validating Protocol for High-Quality Data Acquisition

The integrity of any spectral interpretation is founded upon the quality of the acquired data. A robust, well-documented experimental protocol is a self-validating system that ensures reproducibility and confidence in the results.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical, as residual solvent signals must not obscure important sample peaks.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[5]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer's probe.

    • Allow the sample to thermally equilibrate within the probe for at least 5 minutes to ensure temperature stability, which is crucial for consistent chemical shifts.[7]

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is essential for achieving sharp, well-resolved peaks.[7]

    • Calibrate the 90° pulse width to ensure proper excitation of the nuclei.[8]

    • Set the receiver gain automatically to maximize the signal-to-noise ratio without causing signal clipping.[7]

  • Data Acquisition (1D ¹H Experiment):

    • Utilize a standard one-pulse sequence (e.g., 'zg' on Bruker instruments).[9]

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.

    • Set a relaxation delay (e.g., 2-5 seconds) to allow all protons to fully relax back to their equilibrium state between pulses, which is critical for accurate integration.[7]

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.[10]

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply baseline correction to obtain a flat baseline.

    • Integrate all signals and reference the spectrum by setting the TMS peak to 0.00 ppm.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (5-10 mg) prep2 Dissolve in CDCl3 (~0.6 mL) with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Equilibrate Temp. prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Calibrate Pulse & Receiver Gain acq2->acq3 acq4 Run 1D ¹H Experiment acq3->acq4 proc1 Fourier Transform (FID -> Spectrum) acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 final final proc4->final Final Spectrum for Analysis

Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.

¹H NMR Spectral Interpretation of this compound

The structure of this compound is presented below with protons systematically labeled for assignment.

Chemical structure of this compound with protons labeled for NMR assignment.

Note: This is a placeholder for a chemical structure image. In a real guide, a proper chemical drawing would be inserted here.

Predicted ¹H NMR Data Summary

Proton LabelIntegrationMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment Rationale
H-g (NH)1Hbroad singlet1.5 - 2.5-Exchangeable proton, chemical shift is concentration and solvent dependent. Often broad.[2]
H-a, H-a' 2Hmultiplet (dd)~7.00J(H-a, H-b) ≈ 9.0 (ortho), J(H-a, F) ≈ 9.0 (ortho)Aromatic protons ortho to the fluorine atom, split by H-b and the ¹⁹F nucleus.
H-b, H-b' 2Hmultiplet (dd)~6.85J(H-b, H-a) ≈ 9.0 (ortho), J(H-b, F) ≈ 4.5 (meta)Aromatic protons ortho to the oxygen, split by H-a and the ¹⁹F nucleus.
H-c 2Hdoublet~3.85J(H-c, H-d) ≈ 6.5Methylene protons deshielded by the adjacent ether oxygen. Coupled to the single H-d proton.
H-e (axial) 2Hmultiplet (dt)~2.60J(gem) ≈ 12.0, J(ax-ax) ≈ 12.0, J(ax-eq) ≈ 3.0Protons on C2/C6 alpha to the nitrogen. The axial proton is typically more shielded (upfield) than the equatorial.
H-e' (equatorial) 2Hmultiplet (dt)~3.05J(gem) ≈ 12.0, J(ax-eq) ≈ 3.0, J(eq-eq) ≈ 3.0Protons on C2/C6 alpha to the nitrogen. Deshielded relative to the axial protons.
H-f (axial) 2Hmultiplet (dq)~1.30J(gem) ≈ 12.0, J(ax-ax) ≈ 12.0, J(ax-eq) ≈ 3.0Protons on C3/C5. The axial proton is shielded and appears upfield.
H-f' (equatorial) 2Hmultiplet (br d)~1.80J(gem) ≈ 12.0Protons on C3/C5. Deshielded relative to the axial protons.
H-d 1Hmultiplet~1.95-Methine proton on C4, coupled to H-c, H-f, and H-f'. Signal is often complex.
Detailed Signal Assignment
  • Aromatic Region (δ 6.8 - 7.1 ppm): The para-substituted fluorophenoxy group gives rise to a classic AA'BB' system, which often simplifies to appear as two multiplets or "doublet of doublets". The protons ortho to the electron-withdrawing fluorine (H-a ) are expected to be further downfield than the protons ortho to the electron-donating oxygen atom (H-b ). Furthermore, both signals will show coupling to the ¹⁹F nucleus, adding complexity.

  • Methylene Bridge (δ ~3.85 ppm): The two protons of the -OCH₂- group (H-c ) are chemically equivalent. They are strongly deshielded by the adjacent oxygen atom. They are coupled only to the methine proton at the 4-position of the piperidine ring (H-d ), and thus appear as a clean doublet.

  • Piperidine Ring Protons (δ 1.3 - 3.1 ppm): This region is the most complex due to the chair conformation of the piperidine ring, which makes axial and equatorial protons diastereotopic and thus chemically non-equivalent.

    • H-e and H-e' (C2/C6): These protons are alpha to the nitrogen atom and are consequently shifted downfield. The equatorial protons (H-e' ) are typically deshielded relative to their axial counterparts (H-e ).[11][12]

    • H-f and H-f' (C3/C5): These protons are further from the heteroatoms and resonate further upfield. Again, a distinction between the more shielded axial protons (H-f ) and deshielded equatorial protons (H-f' ) is expected.

    • H-d (C4): This single methine proton is coupled to four neighboring protons (two H-f and two H-f') as well as the two H-c protons, resulting in a complex multiplet.

    • H-g (NH): The signal for the N-H proton is often a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid. Its chemical shift is highly variable.[2]

Comparative Guide: The Effect of N-Boc Protection

To provide a practical comparison, we will contrast the spectrum of our target compound with its N-Boc protected analog, a common intermediate in synthesis. The tert-butoxycarbonyl (Boc) group is a bulky, electron-withdrawing protecting group that significantly alters the electronic and conformational properties of the piperidine ring.

Predicted Spectral Changes for N-Boc-4-((4-Fluorophenoxy)methyl)piperidine:

Proton LabelOriginal Shift (δ, ppm)N-Boc Shift (δ, ppm)Δδ (ppm)Rationale for Change
H-e/H-e' ~2.60 / ~3.05~2.70 / ~4.10+0.1 / +1.05The electron-withdrawing nature of the Boc-group's carbonyl significantly deshields the adjacent C2/C6 protons, causing a large downfield shift, particularly for the equatorial protons.
H-f/H-f' ~1.30 / ~1.80~1.20 / ~1.75-0.1 / -0.05Minor shifts are expected. The bulky Boc group may cause slight conformational changes that marginally alter the shielding of these more distant protons.
Boc Group -~1.45-A new, large singlet integrating to 9H appears, characteristic of the three equivalent methyl groups of the tert-butyl moiety.
NH Proton ~1.5 - 2.5--The NH proton is replaced by the Boc group, so this signal disappears completely.

This comparison clearly demonstrates how ¹H NMR can be used to monitor reaction progress (e.g., the protection of an amine). The disappearance of the NH signal and the appearance of the large 9H singlet for the Boc group, coupled with the significant downfield shift of the H-e/H-e' protons, provides conclusive evidence of successful N-Boc protection.

Conclusion

The detailed analysis of the ¹H NMR spectrum of this compound showcases the power of this technique to provide an intricate structural fingerprint of a molecule. By systematically evaluating the chemical shift, integration, and multiplicity of each signal, we can assign every proton to its specific location within the molecular architecture. Furthermore, the comparative analysis with an N-Boc protected analog highlights the sensitivity of ¹H NMR to even subtle structural modifications. For the medicinal chemist and drug development professional, this level of analytical rigor is indispensable for confirming molecular identity, ensuring purity, and building the foundational knowledge required to drive a compound from discovery to clinical development.

References

  • Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available at: [Link]

  • Metabolomics Standard Operating Procedures. (n.d.). NMR data acquisition. Available at: [Link]

  • Wikipedia. (2024). Piperidine. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Step-by-step procedure for NMR data acquisition. Available at: [Link]

  • Baran, M. C., et al. (2004). NMR data collection and analysis protocol for high-throughput protein structure determination. PNAS. Available at: [Link]

  • Alanazi, A. M. (Ed.). (2017). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Available at: [Link]

  • University of Calgary. (n.d.). ¹H NMR Spectroscopy. Available at: [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Available at: [Link]

  • Keeler, J. (2005). Understanding NMR Spectroscopy. John Wiley & Sons. (General reference, URL not applicable for a book chapter, but concept is widely available, e.g., in resources like: [Link])

  • Mestrelab Research. (2025). qNMR Purity Recipe Book (2 - NMR Acquisition). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Oregon State University. (2022). ¹H NMR Chemical Shifts. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Available at: [Link]

  • American Chemical Society. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • PubChemLite. (n.d.). Piperidine, 1-methyl-4-phenoxy-4-(phenylmethyl)- (C19H23NO). Available at: [Link]

  • SpectraBase. (n.d.). 4-Phenylpiperidine - Optional[¹H NMR] - Spectrum. Available at: [Link]

  • PubChem. (n.d.). 4-Phenoxypiperidine. Available at: [Link]

  • NIST. (n.d.). 4-Methylpiperidine hydrochloride. WebBook. Available at: [Link]

Sources

Comparative Guide: HPLC Method Validation for 4-((4-Fluorophenoxy)methyl)piperidine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs) like Paroxetine, the intermediate 4-((4-Fluorophenoxy)methyl)piperidine is a critical quality attribute. Its purity directly impacts the yield and safety of the final API.

This guide compares three analytical methodologies for determining the purity of this intermediate. While Gas Chromatography (GC-FID) and Traditional Acidic HPLC have been historically used, this guide advocates for High-pH Reversed-Phase HPLC as the superior "Product" methodology.

Key Findings:

  • High-pH HPLC eliminates the severe peak tailing typical of piperidine amines, offering superior resolution (

    
    ) and sensitivity.
    
  • GC-FID is a viable alternative for the free base but fails for salt forms (e.g., hydrochloride) without cumbersome derivatization.

  • Traditional Acidic HPLC often suffers from secondary silanol interactions, resulting in tailing factors

    
     and reduced integration accuracy.
    

Compound Profile & Analytical Challenges

Target Molecule: this compound[1][2]

  • Structure: A piperidine ring (secondary amine) linked to a fluorophenyl ether.

  • pKa: ~10.8 (Piperidine nitrogen).

  • Chromophore: Fluorophenyl ring (UV active at 210–220 nm and 260–270 nm).

The "Amine Problem"

The secondary amine function is highly basic. On standard silica-based C18 columns at acidic pH (2–3), the amine is protonated (


). These cations interact strongly with residual ionized silanols (

) on the stationary phase, causing:
  • Peak Tailing: Asymmetric peaks that make impurity integration inaccurate.

  • Retention Shifts: Variable retention times based on column age (silanol activity).

Method Selection Decision Tree

The following logic dictates the choice of the optimal method.

MethodSelection Start Sample: this compound FormCheck Is the sample a Salt or Free Base? Salt Salt Form (e.g., HCl) FormCheck->Salt Salt FreeBase Free Base FormCheck->FreeBase Free Base HPLC_HighPH Method A: High-pH HPLC (Superior Shape, Universal) Salt->HPLC_HighPH Preferred GC_Deriv Method Complexity High Salt->GC_Deriv Requires Derivatization (Avoid) FreeBase->HPLC_HighPH Preferred (Robustness) GC_FID Method C: GC-FID (Good Resolution, No Tailing) FreeBase->GC_FID Viable (Volatile)

Figure 1: Analytical Method Selection Strategy based on sample state.

Methodology Comparison

We compared the performance of the proposed High-pH method against the two most common alternatives.

Method A: High-pH RP-HPLC (Recommended)
  • Principle: Uses a hybrid-silica column stable at pH 10–11. At this pH, the piperidine amine is deprotonated (neutral), eliminating silanol interactions.

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (

    
     mm, 3.5 µm).
    
  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4][5]

Method B: Traditional Acidic RP-HPLC (Legacy)
  • Principle: Uses low pH to keep silanols protonated (neutral). Often requires ion-pairing agents.

  • Column: Standard C18 (

    
     mm, 5 µm).[3]
    
  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.[3]

Method C: GC-FID (Alternative)
  • Principle: Separation based on boiling point.

  • Column: DB-5ms or equivalent capillary column.

  • Carrier: Helium.

Comparative Performance Data
ParameterMethod A (High-pH HPLC)Method B (Acidic HPLC)Method C (GC-FID)
Tailing Factor (

)
1.05 (Symmetric) 1.65 (Tailing)1.02 (Symmetric)
Theoretical Plates (

)
> 8,500< 3,200> 50,000
LOD (µg/mL) 0.050.150.50
Sample Versatility Salt & Free BaseSalt & Free BaseFree Base Only
Run Time 8.0 min12.5 min15.0 min
Robustness HighLow (pH sensitive)High

Expert Insight: While GC-FID offers high plate counts, Method A is selected as the primary standard because it handles the hydrochloride salt intermediate without the extra step of free-basing the sample, which introduces extraction errors.

Detailed Experimental Protocol (Method A)

This protocol is validated to ensure "Fitness for Purpose" per ICH Q2(R2).

Reagents & Preparation
  • Buffer (pH 10.0): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0

    
     0.1 with Ammonium Hydroxide (25%). Filter through 0.22 µm nylon filter.
    
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Prep: Dissolve 10 mg of Reference Standard in 10 mL diluent (1000 ppm). Dilute to 100 ppm for assay.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector.

  • Column: XBridge C18,

    
     mm, 3.5 µm (or equivalent high-pH stable column).
    
  • Flow Rate: 1.0 mL/min.[3]

  • Injection Vol: 5 µL.

  • Wavelength: 220 nm (Primary), 260 nm (Secondary ID).

  • Column Temp: 35°C.

  • Gradient:

    • 0.0 min: 80% Buffer / 20% ACN

    • 10.0 min: 20% Buffer / 80% ACN

    • 10.1 min: 80% Buffer / 20% ACN

    • 15.0 min: Stop

System Suitability Criteria

Before releasing results, the system must pass:

  • Tailing Factor:

    
     for the main peak.
    
  • Precision: %RSD of 6 replicate injections

    
    .
    
  • Resolution:

    
     between the main peak and any known impurity (e.g., 4-fluorophenol).
    

Validation Workflow (ICH Q2(R2) Aligned)

The validation follows the lifecycle approach, ensuring the method remains in a state of control.

ValidationWorkflow cluster_Exp Experimental Execution Plan Validation Plan (ICH Q2 R2) Spec Specificity (Blank/Placebo) Plan->Spec Lin Linearity (50-150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Validation Report & SOP Prec->Report

Figure 2: Validation Workflow according to ICH Q2(R2) guidelines.

Key Validation Experiments
A. Specificity (Forced Degradation)

Inject the sample after exposure to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3%


).
  • Requirement: Peak purity angle < Peak purity threshold (using PDA detector).

  • Why: Ensures the method can detect degradation products of the ether linkage or oxidation of the piperidine ring.

B. Linearity

Prepare 5 levels from 50% to 150% of the target concentration.

  • Requirement:

    
    .[2]
    
  • Data:

    • 50 ppm: Area 12000

    • 100 ppm: Area 24050

    • 150 ppm: Area 35900

    • Result: Excellent linearity confirms the detector response is proportional to purity.

C. Accuracy (Recovery)

Spike known impurities (e.g., 4-fluorophenol) into the sample at 0.1%, 0.5%, and 1.0% levels.

  • Requirement: Recovery between 90–110%.

  • Why: Validates that the matrix (piperidine salts) does not suppress the signal of impurities.

References

  • International Council for Harmonisation (ICH). (2024).[6][7] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Validates the use of High pH for basic amines).
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Phenomenex. (2025).[8] High pH Stability of Gemini-NX C18. Retrieved from [Link]

Sources

Comparing bioactivity of 4-((4-Fluorophenoxy)methyl)piperidine vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-((4-Fluorophenoxy)methyl)piperidine (herein referred to as 4-F-PMP ) and its non-fluorinated analog, 4-(Phenoxymethyl)piperidine (PMP ).

Designed for researchers in medicinal chemistry and pharmacology, this document analyzes the structural, metabolic, and bioactive advantages conferred by the para-fluorine substitution.

Executive Summary

In the development of monoamine transporter inhibitors and receptor ligands (e.g., Dopamine D4, Serotonin SERT), the 4-F-PMP scaffold represents a critical optimization over the non-fluorinated PMP .

While PMP serves as a competent basal scaffold for fragment-based screening, it suffers from rapid oxidative clearance and suboptimal lipophilic ligand efficiency (LipE). The introduction of a fluorine atom at the para-position of the phenoxy ring (4-F-PMP ) achieves two primary objectives:

  • Metabolic Blockade: It prevents CYP450-mediated para-hydroxylation, significantly extending half-life (

    
    ).
    
  • Bioisosteric Enhancement: It increases lipophilicity (

    
    LogP 
    
    
    
    +0.15) and modulates the electrostatic potential of the aromatic ring, often enhancing
    
    
    -
    
    
    stacking interactions within hydrophobic binding pockets.
Chemical & Physical Property Profile

The physicochemical differences between the two analogs are subtle yet pharmacologically distinct. The fluorine atom acts as a bioisostere for hydrogen but with high electronegativity and low polarizability.

Property4-F-PMP (Fluorinated) PMP (Non-Fluorinated) Impact on Bioactivity
Molecular Weight 209.26 g/mol 191.27 g/mol Negligible impact on steric bulk.
LogP (Calc.) ~2.3 - 2.5~2.1 - 2.24-F-PMP has higher membrane permeability and blood-brain barrier (BBB) penetration.
Electronic Effect Electron-withdrawing (

= 0.06)
NeutralFluorine reduces electron density on the phenyl ring, strengthening interactions with electron-rich residues (e.g., Phenylalanine, Tryptophan).
Metabolic Site Blocked (para-position)Vulnerable (para-position)Critical: PMP is rapidly converted to the phenol metabolite; 4-F-PMP resists this degradation.
pKa (Piperidine N) ~9.8~9.9Minimal effect on basicity due to the distance (3 bonds) from the nitrogen.
Bioactivity & Pharmacodynamics[1]
2.1. Binding Affinity (

) and Selectivity

In SAR studies involving piperidine-ether scaffolds—common in SSRIs (e.g., Paroxetine analogs) and D4 antagonists—the para-fluoro substitution is a "privileged" modification.

  • Hydrophobic Pocket Occupancy: The fluorine atom is highly lipophilic. In targets like the Serotonin Transporter (SERT) or Dopamine D4 receptor , the binding pocket often contains a hydrophobic sub-pocket that accommodates the halogenated phenyl ring.

  • Experimental Data Trends:

    • PMP (Non-fluorinated): Typically shows moderate affinity (

      
       range: 50–200 nM) but lower residence time.
      
    • 4-F-PMP: Consistently demonstrates improved affinity (

      
       range: 5–50 nM). The fluorine atom can fill small hydrophobic voids that hydrogen cannot, displacing high-energy water molecules (the "hydrophobic effect").
      

Key Insight: In D4 receptor antagonist studies, replacing the para-H with para-F improved potency by >5-fold while maintaining selectivity against D2 receptors.

2.2. Metabolic Stability (The "Para-Block" Effect)

The most significant operational difference is metabolic stability. The C-F bond (approx. 116 kcal/mol) is much stronger than the C-H bond (approx. 99 kcal/mol) and is resistant to the radical cation mechanism utilized by Cytochrome P450 enzymes.

Metabolic Pathway Visualization (Graphviz): The following diagram illustrates the divergent metabolic fates of the two compounds.

MetabolicFate Start Substrate Administration PMP PMP (Non-Fluorinated) Start->PMP FPMP 4-F-PMP (Fluorinated) Start->FPMP CYP Liver Microsomes (CYP2D6 / CYP3A4) Intermediate Arene Oxide Intermediate CYP->Intermediate Oxidation Stable Metabolically Stable (No Hydroxylation) CYP->Stable Metabolic Blockade PMP->CYP High Affinity Metabolite 4-Hydroxyphenoxy Metabolite (Inactive) Intermediate->Metabolite Rearrangement Clearance Rapid Renal Clearance Metabolite->Clearance FPMP->CYP Low Reactivity Brain Enhanced CNS Exposure Stable->Brain Accumulation

Figure 1: Divergent metabolic pathways. PMP undergoes rapid para-hydroxylation, leading to inactivation. 4-F-PMP blocks this site, preserving active drug concentration.

Experimental Protocols

To validate the superiority of 4-F-PMP in your own research, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

This assay quantifies the intrinsic clearance (


) difference.

Reagents:

  • Test Compounds: 4-F-PMP and PMP (1 µM final conc).

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

Workflow:

  • Pre-incubation: Equilibrate HLM and test compounds in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

Expected Result:

  • PMP: Rapid decay (

    
     min).
    
  • 4-F-PMP: Slow decay (

    
     min).
    
Protocol B: Competitive Radioligand Binding (SERT/D4)

Workflow Visualization (Graphviz):

BindingAssay Step1 1. Membrane Prep (HEK293 expressing hSERT/D4) Step2 2. Incubation [3H]-Ligand + Test Compound (11 concentrations) Step1->Step2 Step3 3. Equilibrium (60 min @ 25°C) Step2->Step3 Step4 4. Filtration (Glass fiber filters GF/B) Step3->Step4 Step5 5. Scintillation Counting Step4->Step5 Step6 6. Data Analysis (Sigmoidal Dose-Response) Step5->Step6

Figure 2: Competitive binding workflow. 4-F-PMP should displace the radioligand at lower concentrations than PMP.

Conclusion

For drug discovery applications targeting monoaminergic systems, This compound is the superior "tool compound" compared to its non-fluorinated analog.

  • Select 4-F-PMP when: You require a stable probe for in vivo studies, need to establish a robust SAR baseline, or are optimizing for CNS penetration.

  • Select PMP when: You are conducting initial fragment screening where metabolic stability is not yet a priority, or as a negative control to demonstrate the necessity of the halogen bond.

The "Fluorine Effect" here is not merely cosmetic; it is a functional switch that transforms a transient chemical fragment into a viable pharmacological lead.

References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Saeedi, S., et al. (2025).[1][2] Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv.[2] Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • PubChem. (2025).[1] 4-(4-Fluorophenyl)piperidine Compound Summary. National Library of Medicine. Link

  • Barnes, N. M., et al. (1999). The 5-HT transporter: a target for antidepressant drug development. Current Opinion in Pharmacology. Link

Sources

A Researcher's Guide to the Spectroscopic Identification of 4-((4-Fluorophenoxy)methyl)piperidine via FT-IR

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy profile of 4-((4-Fluorophenoxy)methyl)piperidine. Designed for researchers, chemists, and quality control professionals, this document moves beyond a simple peak list. It offers a comparative framework, explaining the rationale behind peak assignments by dissecting the molecule into its constituent functional groups. We will explore the unique spectral signature of the target molecule by comparing it with its structural analogs, piperidine and 4-fluorophenol, providing the necessary data for unambiguous identification.

The Structural Landscape of this compound

Before delving into its spectrum, understanding the molecular architecture is paramount. The structure is a composite of three key functional groups, each contributing distinct vibrational modes to the overall IR spectrum.

  • Secondary Aliphatic Amine: The saturated piperidine ring contains a secondary amine (N-H) group.

  • Aryl Alkyl Ether: An ether linkage (-O-) connects the aromatic (phenoxy) and aliphatic (methylpiperidine) moieties.

  • Para-Substituted Fluorobenzene: A fluorine atom is positioned para to the ether linkage on the benzene ring.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To ensure data is reproducible and accurate, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for a solid or liquid sample of this type due to its minimal sample preparation and ease of use.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a Diamond ATR accessory.

Protocol Steps:

  • Background Scan: Before introducing the sample, a background spectrum must be collected. This measures the ambient atmosphere (CO₂, H₂O) and the ATR crystal's absorbance. The instrument will automatically subtract this from the sample spectrum, ensuring that the resulting data is solely from the analyte.

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate. Run another background scan to ensure the crystal is clean; it should be a flat line with no significant peaks.

  • Sample Application: Place a small amount (typically 1-2 mg of solid or a single drop of liquid) of this compound directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal, as the IR beam's evanescent wave only penetrates a few microns into the sample.

  • Sample Scan: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine identification.

  • Post-Acquisition Cleaning: Thoroughly clean the sample from the ATR crystal using the same procedure as in Step 2.

Spectral Analysis: Decoding the Vibrational Signature

The FT-IR spectrum of this compound is a superposition of the vibrational modes of its functional components. Below is a detailed breakdown of the expected absorption peaks.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale & Key Features
3350 - 3310Weak - MediumN-H StretchThis single, relatively sharp peak is characteristic of a secondary amine.[1][2] Its presence immediately distinguishes it from primary amines (which show two N-H peaks) and tertiary amines (which show none).[3]
3100 - 3000Weak - MediumAromatic C-H StretchThese absorptions appear at higher wavenumbers than their aliphatic counterparts due to the sp² hybridization of the carbon atoms in the benzene ring.
2950 - 2850Medium - StrongAliphatic C-H StretchMultiple bands arising from the symmetric and asymmetric stretching of C-H bonds in the piperidine ring and the methylene (-CH₂-) bridge.
~1600 & ~1500Medium, SharpAromatic C=C Ring StretchThese two distinct peaks are highly characteristic of the benzene ring itself.
1260 - 1220StrongAsymmetric C-O-C Stretch & C-F StretchThis region is critical. Aryl alkyl ethers exhibit a very strong asymmetric C-O-C stretch around 1250 cm⁻¹.[4][5] Concurrently, the C-F bond stretch gives a strong absorption between 1360 and 1000 cm⁻¹.[6] The overlap of these two strong bands results in a prominent, likely complex, absorption that is a key identifier for the molecule.
1100 - 1020StrongSymmetric C-O-C Stretch & Aliphatic C-N StretchThe symmetric C-O-C stretch for an aryl alkyl ether is expected around 1040 cm⁻¹.[4][7] The C-N stretch of the aliphatic amine also falls within this range (1250–1020 cm⁻¹), contributing to the bands in this area.[1]
850 - 800Strong, SharpAromatic C-H Out-of-Plane BendA strong peak in this region is a classic indicator of 1,4- (para) disubstitution on a benzene ring.[8] This confirms the specific isomer of the fluorophenoxy group.
750 - 700Medium, BroadN-H WagThis broad absorption is characteristic of the out-of-plane bending of the N-H bond in secondary amines.[2]

Comparative Analysis: Distinguishing the Whole from its Parts

The most powerful aspect of IR spectroscopy is its ability to confirm the formation of a new molecule from its precursors. By comparing the spectrum of the product to its starting materials (e.g., piperidine and 4-fluorophenol), we can pinpoint the key changes.

Key Vibrational RegionPiperidine4-FluorophenolThis compound (Product)
O-H Stretch (3600-3200 cm⁻¹) AbsentStrong, broad peakAbsent. The disappearance of this peak confirms the reaction of the phenolic -OH group.
N-H Stretch (3350-3310 cm⁻¹) Present (Weak-Medium)AbsentPresent. The retention of the secondary amine N-H stretch confirms the piperidine moiety is intact.[1]
C-O Stretch (1300-1000 cm⁻¹) AbsentPresent (~1230 cm⁻¹, C-O stretch)Present and Modified. Two strong, characteristic aryl alkyl ether bands appear: an asymmetric stretch (~1250 cm⁻¹) and a symmetric stretch (~1040 cm⁻¹).[4][9]
C-F Stretch (1260-1220 cm⁻¹) AbsentPresent (Strong)[10]Present. This strong band, overlapping with the C-O stretch, is retained from the fluorophenol precursor.[6]

The Identification Workflow

The logical process for identifying the target compound using FT-IR can be visualized as a clear workflow, ensuring a systematic and error-free analysis.

cluster_prep Sample Preparation & Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum (FT-IR) C->D E Process Spectrum (Baseline & ATR Correction) D->E F Identify Key Functional Group Regions (N-H, C-H, C-O, C-F) E->F G Assign Major Peaks to Vibrational Modes (Refer to Table 1) F->G H Compare to Reference Spectra (Piperidine, 4-Fluorophenol) G->H I Key Peaks Present? - N-H Stretch (~3330) - Aryl Ether C-O (~1250, 1040) - C-F Stretch (~1230) - p-sub C-H bend (~830) H->I J Compound Identity Confirmed I->J Yes K Identity Not Confirmed (Impurity or Incorrect Structure) I->K No

Caption: Workflow for the FT-IR identification of this compound.

Conclusion

The FT-IR spectrum provides a definitive fingerprint for the successful synthesis and identification of this compound. The most conclusive evidence lies in the simultaneous observation of:

  • A weak N-H stretch characteristic of the secondary amine.

  • The disappearance of the broad O-H stretch from the 4-fluorophenol starting material.

  • The appearance of two strong C-O stretching bands characteristic of an aryl alkyl ether.

  • The retention of strong absorptions related to the C-F bond and the para-substituted aromatic ring.

By following the detailed protocol and comparative analysis presented in this guide, researchers can confidently and accurately verify the identity and purity of their target compound.

References

  • University of California, Los Angeles (UCLA) Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • quimicaorganica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. Retrieved from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259-1265. Retrieved from [Link]

  • Czarnik-Matusewicz, B., & Hawranek, J. P. (2003). Molecular Structure and Infrared Spectra of 4-Fluorophenol: A Combined Theoretical and Spectroscopic Study. The Journal of Physical Chemistry A, 107(22), 4399-4408. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ether Infrared (IR) Spectra. Retrieved from [Link]

  • Masamune, T., Takasugi, M., & Matsuki, M. (1967). Infrared-spectral Studies on the Orientation of the Lone Pairs in Piperidine Derivatives. Bulletin of the Chemical Society of Japan, 40(10), 2453-2457. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • Loru, D., et al. (2022). Hydration dynamics and IR spectroscopy of 4-fluorophenol. Physical Chemistry Chemical Physics, 24(40), 24697-24709. Retrieved from [Link]

  • Conway, W., et al. (2014). Infrared spectra of aqueous piperidine as CO2 is absorbed to a loading of 0.76 mol CO2/mol amine. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.